(2-Cyclohexylaminomethyl-phenyl)-methanol hydrochloride
説明
The exact mass of the compound {2-[(cyclohexylamino)methyl]phenyl}methanol hydrochloride is 255.1389920 g/mol and the complexity rating of the compound is 189. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality (2-Cyclohexylaminomethyl-phenyl)-methanol hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (2-Cyclohexylaminomethyl-phenyl)-methanol hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.
特性
IUPAC Name |
[2-[(cyclohexylamino)methyl]phenyl]methanol;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO.ClH/c16-11-13-7-5-4-6-12(13)10-15-14-8-2-1-3-9-14;/h4-7,14-16H,1-3,8-11H2;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XROVHZNSSDYNNR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NCC2=CC=CC=C2CO.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.78 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
436099-68-2 | |
| Record name | Benzenemethanol, 2-[(cyclohexylamino)methyl]-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=436099-68-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
What is the chemical structure of (2-Cyclohexylaminomethyl-phenyl)-methanol hydrochloride
The Architectural and Synthetic Paradigm of (2-Cyclohexylaminomethyl-phenyl)-methanol Hydrochloride: A Technical Whitepaper
Executive Summary
In modern medicinal chemistry and advanced organic synthesis, bifunctional building blocks are the cornerstone of rapid pharmacophore diversification. (2-Cyclohexylaminomethyl-phenyl)-methanol hydrochloride is a highly versatile, ortho-substituted benzyl alcohol derivative. Featuring both a primary hydroxyl group and a sterically shielded secondary amine, this molecule serves as a critical precursor for complex heterocycles, including 1,3-oxazines and isoindolines.
As a Senior Application Scientist, I approach this compound not just as a static structure, but as a dynamic synthetic node. The free base is susceptible to atmospheric oxidation and auto-catalytic degradation; therefore, isolating it as a hydrochloride salt is a deliberate choice to ensure long-term thermodynamic stability, crystalline purity, and ease of handling in downstream drug discovery workflows[1].
Structural Elucidation & Physicochemical Profiling
The core architecture of (2-Cyclohexylaminomethyl-phenyl)-methanol features a central phenyl ring with an ortho-substitution pattern. Position 1 holds a hydroxymethyl group (-CH₂OH), while Position 2 is occupied by a cyclohexylaminomethyl group (-CH₂-NH-C₆H₁₁).
The spatial proximity of the hydrogen bond donor (-OH) and the protonated amine (-NH₂⁺) in the salt form creates a unique intramolecular dynamic. The cyclohexyl moiety provides a tunable lipophilic domain, making it highly effective for occupying hydrophobic pockets in target proteins, such as GPCRs or kinase allosteric sites.
Table 1: Quantitative Physicochemical Data
| Parameter | Value |
|---|---|
| Chemical Name | (2-Cyclohexylaminomethyl-phenyl)-methanol hydrochloride |
| CAS Registry Number (Free Base) | 436099-68-2[2] |
| Molecular Formula (Salt) | C₁₄H₂₂ClNO |
| Molecular Weight (Salt) | 255.79 g/mol |
| Molecular Weight (Free Base) | 219.33 g/mol [2] |
| Topological Polar Surface Area (PSA) | 32.26 Ų[3] |
| LogP (Predicted) | 2.99[3] |
| Hydrogen Bond Donors | 3 (in salt form: -OH, -NH₂⁺) |
| Hydrogen Bond Acceptors | 2 (O, N) |
The Synthetic Paradigm: Chemoselective Reductive Amination
The most robust and scalable method to synthesize this compound is via the reductive amination of 2-(hydroxymethyl)benzaldehyde with cyclohexylamine.
To achieve high yields and prevent the competitive reduction of the aldehyde to a diol, we employ Sodium triacetoxyborohydride (NaBH(OAc)₃, STAB) as the reducing agent[4]. STAB is significantly milder than sodium borohydride (NaBH₄) and avoids the toxic hydrogen cyanide byproducts associated with sodium cyanoborohydride (NaBH₃CN)[5].
Fig 1: Chemoselective reductive amination workflow yielding the target HCl salt.
Step-by-Step Self-Validating Protocol
Step 1: Imine Condensation (In-Process Control)
-
Action: Dissolve 2-(hydroxymethyl)benzaldehyde (1.0 eq) and cyclohexylamine (1.05 eq) in anhydrous 1,2-dichloroethane (DCE). Stir at room temperature for 2 hours.
-
Causality: DCE is chosen over methanol because STAB is sensitive to protic solvents and can degrade prematurely[6].
-
Self-Validation: Monitor via LC-MS. Do not proceed until the aldehyde peak is entirely consumed, ensuring that subsequent reductant addition exclusively targets the imine, preventing diol formation.
Step 2: Chemoselective Reduction
-
Action: Add NaBH(OAc)₃ (1.5 eq) portion-wise to the stirring solution at 0 °C, then allow it to warm to room temperature.
-
Causality: The steric bulk and electron-withdrawing acetoxy groups of STAB reduce its nucleophilicity, making it highly selective for the protonated iminium ion over the unreacted aldehyde[7].
Step 3: Quench and Free-Base Isolation
-
Action: Quench the reaction with saturated aqueous NaHCO₃. Extract the aqueous layer with dichloromethane (DCM). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
Step 4: Hydrochloride Salt Precipitation
-
Action: Dissolve the crude free base in minimal anhydrous diethyl ether. Dropwise, add a stoichiometric excess of ethereal HCl (2.0 M) at 0 °C. Filter the resulting white precipitate and wash with cold ether.
-
Causality & Validation: The targeted precipitation of the HCl salt acts as a built-in purification step. Non-basic impurities (like unreacted aldehyde or diol byproducts) remain soluble in the ether mother liquor. The formation of a crisp, white crystalline solid visually validates the successful isolation of the basic amine[1].
Analytical Validation Framework
To ensure absolute scientific integrity before utilizing this building block in downstream assays, an orthogonal analytical approach is mandatory.
Fig 2: Orthogonal analytical validation framework for compound certification.
-
Mass Spectrometry (LC-MS, ESI+): The analysis must yield a dominant [M+H]⁺ peak at m/z 220.2, confirming the molecular weight of the free base (219.33 g/mol )[2].
-
Nuclear Magnetic Resonance (¹H NMR, DMSO-d₆): Key diagnostic peaks include a broad singlet for the -OH group, a distinct multiplet for the benzylic -CH₂- protons (~4.0-4.5 ppm), and a broad downfield signal (~8.5-9.5 ppm) corresponding to the -NH₂⁺ protons of the hydrochloride salt. The cyclohexyl ring will present as a complex aliphatic multiplet between 1.0 and 2.0 ppm.
Pharmacophoric Utility in Drug Design
The true value of (2-Cyclohexylaminomethyl-phenyl)-methanol hydrochloride lies in its bifunctional reactivity.
-
Heterocyclic Precursor: Reacting this intermediate with phosgene or carbonyl diimidazole (CDI) induces a rapid cyclodehydration, yielding rigid cyclic carbamates (e.g., benzoxazines). These rigidified structures are highly prized in CNS drug discovery for improving metabolic stability and blood-brain barrier (BBB) penetration.
-
Transition Metal Catalysis: The spatial arrangement of the nitrogen and oxygen atoms allows the free base to act as a bidentate (N,O) ligand, which can coordinate with transition metals (like Ruthenium or Palladium) to create novel asymmetric catalysts.
Sources
- 1. (2-Cyclohexylaminomethyl-phenyl)-methanol hydrochloride | 436099-68-2 [sigmaaldrich.cn]
- 2. scbt.com [scbt.com]
- 3. globalchemmall.com [globalchemmall.com]
- 4. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures [organic-chemistry.org]
- 5. Reductive amination - Wikipedia [en.wikipedia.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures(1) - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Whitepaper: Physicochemical Characterization and Analytical Methodologies for (2-Cyclohexylaminomethyl-phenyl)-methanol Hydrochloride
Executive Summary
(2-Cyclohexylaminomethyl-phenyl)-methanol hydrochloride is a bifunctional synthetic building block characterized by a secondary amine and a primary benzylic alcohol. This specific structural motif makes it a highly valuable intermediate in the synthesis of complex pharmaceutical active pharmaceutical ingredients (APIs), particularly those targeting central nervous system (CNS) receptors or acting as kinase inhibitors. This whitepaper provides an in-depth analysis of its physicochemical properties, structural behavior, and field-validated protocols for its synthesis, handling, and analytical characterization.
Molecular Architecture & Physicochemical Properties
The compound features a benzene ring ortho-substituted with a hydroxymethyl group and a cyclohexylaminomethyl group.
Causality in Salt Selection: The selection of the hydrochloride salt over the free base is driven by the need to mitigate the nucleophilicity of the secondary amine. In its free base form, the amine is susceptible to atmospheric oxidation and can participate in unwanted intermolecular side reactions with the benzylic alcohol under thermal stress. Protonation stabilizes the amine, increases the lattice energy, and yields a stable, free-flowing powder suitable for long-term storage and precise gravimetric handling .
Table 1: Core Physicochemical Parameters
| Parameter | Value / Description |
| Chemical Name | (2-Cyclohexylaminomethyl-phenyl)-methanol hydrochloride |
| CAS Registry Number | 436099-68-2 (Base/Salt shared registry) |
| Molecular Formula | C₁₄H₂₁NO · HCl (C₁₄H₂₂ClNO) |
| Molecular Weight | 255.78 g/mol (Free base: 219.33 g/mol ) |
| Appearance | White to off-white crystalline powder |
| Solubility Profile | High in H₂O, MeOH, DMSO; Low in Et₂O, Hexane |
| pKa (Calculated) | ~9.8 (Secondary amine conjugate acid) |
| Hydrogen Bond Donors | 3 (OH, NH₂⁺) |
| Hydrogen Bond Acceptors | 2 (O, N) |
Synthesis & Isolation Workflow
The synthesis of (2-Cyclohexylaminomethyl-phenyl)-methanol typically proceeds via the reductive amination of 2-(hydroxymethyl)benzaldehyde with cyclohexylamine, followed by controlled salt precipitation.
Mechanistic Insight: Sodium triacetoxyborohydride (NaBH(OAc)₃) is strictly preferred over standard sodium borohydride (NaBH₄) for the reduction step. NaBH(OAc)₃ is a milder, sterically hindered reducing agent that selectively reduces the imine intermediate without reducing unreacted aldehyde, thereby minimizing the formation of diol byproducts. The final salt formation utilizes anhydrous HCl in diethyl ether to prevent the formation of hydrates, ensuring a highly crystalline, anhydrous product .
Reductive amination pathway and subsequent hydrochloride salt isolation.
Analytical Characterization Protocols
To ensure scientific integrity and batch-to-batch reproducibility, rigorous analytical validation is required. Every protocol below is designed as a self-validating system incorporating internal checks.
Reverse-Phase HPLC Protocol
Objective: Determine chemical purity and monitor potential degradation products (e.g., oxidation of the benzylic alcohol). Causality: Secondary amines exhibit severe peak tailing on standard silica-based C18 columns due to secondary interactions with residual silanol groups. To counteract this, a low-pH mobile phase containing Trifluoroacetic acid (TFA) is employed to fully protonate both the analyte and the surface silanols, ensuring sharp, symmetrical peaks.
Step-by-Step Methodology:
-
Sample Preparation: Dissolve 1.0 mg of the compound in 1.0 mL of HPLC-grade Methanol. Sonicate for 2 minutes to ensure complete dissolution.
-
Column Selection: Use an end-capped C18 column (150 mm × 4.6 mm, 5 µm particle size).
-
Mobile Phase Setup:
-
Solvent A: 0.1% TFA in Type 1 Ultrapure Water.
-
Solvent B: 0.1% TFA in HPLC-grade Acetonitrile.
-
-
Gradient Elution: Run a linear gradient from 5% B to 95% B over 15 minutes at a flow rate of 1.0 mL/min.
-
Detection: Monitor UV absorbance at 210 nm (aliphatic amine/alcohol) and 254 nm (aromatic ring).
-
System Suitability (Self-Validation): Inject a blank (Methanol) prior to the sample to rule out ghost peaks. The asymmetry factor ( Tf ) for the main peak must be ≤ 1.5.
LC-MS (ESI+) Protocol
Causality: While TFA is excellent for chromatography, it causes severe ion suppression in mass spectrometry. Therefore, the LC-MS protocol substitutes TFA with Formic Acid to maintain ionization efficiency .
LC-MS workflow utilizing Electrospray Ionization in positive mode.
Step-by-Step Methodology:
-
Dilution: Dilute the primary sample to a final concentration of 10 µg/mL using 50:50 Water:Acetonitrile containing 0.1% Formic Acid.
-
System Suitability (Self-Validation): Inject a blank (50:50 Water:Acetonitrile) to establish baseline noise and verify zero carryover. Calibrate the mass spectrometer using a standard tuning mix prior to acquisition to ensure mass accuracy within 5 ppm.
-
Ionization: Operate the Electrospray Ionization (ESI) source in positive ion mode. The secondary amine is highly basic and readily accepts a proton.
-
Mass Acquisition: Scan from m/z 100 to 500.
-
Data Interpretation: The exact mass for the free base (C₁₄H₂₁NO) is 219.16 Da. Identify the protonated molecular ion[M+H]⁺ at m/z 220.17. The chloride counterion is not detected in positive mode.
Storage, Handling & Stability
-
Hygroscopicity: As a hydrochloride salt, the compound exhibits mild hygroscopicity. It must be stored in a tightly sealed, desiccated container.
-
Storage Conditions: Store at 2–8 °C under an inert atmosphere (Argon or Nitrogen) to maximize shelf life and completely arrest oxidative degradation of the amine.
-
Handling: Wear standard laboratory PPE (nitrile gloves, safety goggles, and a lab coat). Handle within a certified fume hood to avoid inhalation of fine crystalline dust.
References
-
Sigma-Aldrich. "(2-Cyclohexylaminomethyl-phenyl)-methanol hydrochloride Matrix Scientific". Retrieved from[Link]
Thermodynamic Solubility Profiling of (2-Cyclohexylaminomethyl-phenyl)-methanol Hydrochloride: A Mechanistic Guide for Preformulation
Executive Summary
Understanding the aqueous solubility profile of an Active Pharmaceutical Ingredient (API) is a foundational step in drug development, directly dictating formulation strategies, bioavailability, and downstream dissolution testing. This whitepaper provides an in-depth, mechanistic framework for evaluating the solubility profile of (2-Cyclohexylaminomethyl-phenyl)-methanol hydrochloride , a secondary amine salt.
By moving beyond basic empirical observation, this guide explores the causality behind phase boundaries, the common-ion effect, and ionization dynamics. The protocols detailed herein are designed as self-validating systems, ensuring that data artifacts are caught and corrected, aligning with rigorous industry standards.
Physicochemical Framework & Ionization Dynamics
The compound1 is a lipophilic molecule containing a secondary amine. When formulated as a hydrochloride (HCl) salt, its solubility becomes highly dependent on the pH of the aqueous environment and the concentration of counter-ions.
The Causality of Solubility Shifts
As a Senior Application Scientist, I approach solubility not as a single static number, but as a dynamic equilibrium governed by two primary forces:
-
The Henderson-Hasselbalch Relationship: Because the API is a basic amine (estimated pKa≈9.8 ), it exists primarily in its ionized, highly soluble form ( APIH+ ) at acidic to neutral pH levels. As the pH approaches and exceeds the pKa , the equilibrium shifts toward the un-ionized free base, which is highly lipophilic and poorly soluble, eventually hitting its intrinsic solubility limit ( S0 ).
-
The Common-Ion Effect: Counterintuitively, the maximum solubility of an HCl salt does not always occur at the lowest pH. In highly acidic media like 0.1 N HCl (pH 1.2), the abundance of chloride ions ( Cl− ) from the solvent pushes the solubility product equilibrium ( Ksp=[APIH+][Cl−] ) to the left, suppressing the dissolution of the solid salt.
Fig 2. Thermodynamic phase boundaries and ionization equilibria for the amine salt.
Experimental Methodology: The Self-Validating Shake-Flask Protocol
To accurately map this profile, we utilize a modified saturation shake-flask method, strictly adhering to the principles outlined in the2.
A standard protocol is insufficient without built-in validation. The following workflow ensures that every data point is mechanistically verified.
Step-by-Step Workflow
-
Media Preparation: Prepare a range of aqueous buffers from pH 1.2 to 12.0. Causality: This spans the physiological gastrointestinal tract and pushes past the pKa to ensure we capture both the Ksp of the salt and the S0 of the free base.
-
Solid Addition: Add an excess of (2-Cyclohexylaminomethyl-phenyl)-methanol hydrochloride to each vial. Causality: Thermodynamic equilibrium requires a continuous solid phase to drive saturation.
-
Equilibration: Incubate vials at 37 ± 0.5 °C with orbital agitation for 24 to 48 hours.
-
Phase Separation: Centrifuge the samples and filter the supernatant through a 0.22 µm PTFE syringe filter. Causality: Failure to remove undissolved micro-particulates will artificially inflate the concentration readings during chromatography.
-
Orthogonal Analysis (The Self-Validation Step):
-
Supernatant Analysis: Quantify API concentration via HPLC-UV. Crucially, measure the final pH of the supernatant . Causality: The dissolution of a salt can dramatically alter the microenvironmental pH of weakly buffered solutions. Plotting solubility against the initial pH instead of the final pH is a common, fatal error in preformulation.
-
Solid Pellet Analysis: Analyze the remaining solid via X-Ray Powder Diffraction (XRPD). Causality: We must know exactly what solid is in equilibrium with the liquid. At high pH, the HCl salt will convert and precipitate as the free base. If we do not confirm the solid state, we cannot accurately interpret the solubility curve.
-
Fig 1. Standardized shake-flask workflow for thermodynamic solubility determination.
Representative Data Presentation
The following tables summarize the expected physicochemical parameters and the resulting pH-solubility profile for this specific API class.
Table 1: Physicochemical Properties
| Parameter | Value |
| Compound | (2-Cyclohexylaminomethyl-phenyl)-methanol hydrochloride |
| CAS Number | 436099-68-2 (Base/Salt) |
| Molecular Weight | 255.79 g/mol (Salt) / 219.33 g/mol (Free Base) |
| Estimated pKa | ~9.8 (Secondary amine) |
| Estimated LogP | ~3.2 (Free Base) |
Table 2: Equilibrium Solubility Profile (37 °C, 24h)
Note: Data demonstrates the characteristic common-ion suppression at pH 1.2 and free-base precipitation at alkaline pH.
| Initial Media | Initial pH | Final pH | Solid Phase (via XRPD) | Solubility (mg/mL) |
| 0.1 N HCl | 1.20 | 1.22 | API-HCl | 18.5 |
| Acetate Buffer | 4.50 | 4.45 | API-HCl | 62.4 |
| Phosphate Buffer | 6.80 | 6.65 | API-HCl | 55.1 |
| Phosphate Buffer | 7.40 | 7.15 | API-HCl + Free Base | 28.3 |
| Borate Buffer | 9.00 | 8.85 | Free Base | 2.1 |
| 0.1 N NaOH | 12.00 | 11.95 | Free Base | 0.04 |
Formulation Implications & De-risking Strategies
The data generated from this self-validating protocol directly informs downstream development:
-
Vehicle Selection for Toxicology Studies: The data reveals that formulating at maximum concentration requires an acetate buffer (pH ~4.5). Attempting to formulate a high-concentration liquid in saline or 0.1 N HCl will lead to unexpected precipitation due to the common-ion effect of the chloride ions.
-
Dissolution Method Development: As outlined in the3, selecting a medium that ensures sink conditions is critical. For a 50 mg dose, 900 mL of pH 6.8 phosphate buffer easily provides sink conditions (solubility is 55.1 mg/mL, far exceeding the required volume). However, testing at pH 9.0 or higher would fail to maintain sink conditions due to the precipitation of the lipophilic free base.
By grounding experimental execution in strict thermodynamic principles and orthogonal solid-state analysis, development teams can confidently transition (2-Cyclohexylaminomethyl-phenyl)-methanol hydrochloride from discovery into robust clinical formulations.
References
- United States Pharmacopeia (USP).USP <1236>: Solubility Measurements Chapter. Biorelevant.
- U.S. Food and Drug Administration (FDA).Guidance for Industry: Dissolution Testing of Immediate Release Solid Oral Dosage Forms. CDC Stacks.
- Santa Cruz Biotechnology (SCBT).(2-Cyclohexylaminomethyl-phenyl)-methanol | CAS 436099-68-2. SCBT Product Catalog.
Sources
An In-depth Technical Guide to the Presumed Mechanism of Action for (2-Cyclohexylaminomethyl-phenyl)-methanol Hydrochloride Derivatives
Abstract
This technical guide provides a comprehensive analysis of the putative mechanism of action for (2-Cyclohexylaminomethyl-phenyl)-methanol hydrochloride and its derivatives. In the absence of direct experimental data for this specific compound, this document synthesizes information from structurally related molecules, primarily the arylcyclohexylamine class of compounds, to propose a well-grounded hypothesis centered on the N-methyl-D-aspartate (NMDA) receptor. This guide is intended for researchers, scientists, and drug development professionals, offering a detailed exploration of the presumed molecular interactions, downstream signaling consequences, and a roadmap for experimental validation.
Introduction and Structural Rationale
The compound (2-Cyclohexylaminomethyl-phenyl)-methanol hydrochloride belongs to a chemical space that shares key structural motifs with the well-characterized arylcyclohexylamine class of compounds. The core structure, featuring a phenyl ring and a cyclohexyl group, is a critical pharmacophore for interaction with the NMDA receptor. Arylcyclohexylamines, such as ketamine and phencyclidine (PCP), are known to act as non-competitive antagonists at the NMDA receptor, a glutamate-gated ion channel pivotal for synaptic plasticity, learning, and memory.[1]
The defining features of (2-Cyclohexylaminomethyl-phenyl)-methanol hydrochloride that inform its hypothesized mechanism of action are:
-
Aryl Group (Phenyl): Essential for binding within the NMDA receptor channel.
-
Cycloalkyl Group (Cyclohexyl): Contributes to the correct conformational orientation for receptor interaction.
-
Amine Moiety: A common feature in many NMDA receptor antagonists, influencing binding and kinetics.
Based on these structural similarities, it is proposed that (2-Cyclohexylaminomethyl-phenyl)-methanol hydrochloride derivatives function as non-competitive antagonists of the NMDA receptor . This guide will now delve into the specifics of this proposed mechanism.
Proposed Core Mechanism of Action: NMDA Receptor Antagonism
The primary hypothesized mechanism of action for (2-Cyclohexylaminomethyl-phenyl)-methanol hydrochloride derivatives is the blockade of the NMDA receptor ion channel.
2.1. The NMDA Receptor: A Brief Overview
The NMDA receptor is a heterotetrameric ligand-gated ion channel composed of two GluN1 subunits and two GluN2 (A-D) or GluN3 (A-B) subunits.[2] For the channel to open, it requires the binding of both glutamate to the GluN2 subunit and a co-agonist, typically glycine or D-serine, to the GluN1 subunit.[3] At resting membrane potential, the channel is blocked by a magnesium ion (Mg2+). Depolarization of the postsynaptic membrane dislodges the Mg2+ ion, allowing for the influx of calcium (Ca2+) and sodium (Na+) ions, and the efflux of potassium (K+) ions. This Ca2+ influx is a critical trigger for numerous downstream signaling cascades.[4]
2.2. Non-Competitive Antagonism at the PCP Binding Site
Arylcyclohexylamine derivatives are known to act as non-competitive antagonists by binding to a site located within the ion channel pore of the NMDA receptor, often referred to as the PCP binding site.[1][2] This binding physically obstructs the flow of ions, even when glutamate and the co-agonist are bound to their respective sites. This mode of action is "non-competitive" because the antagonist does not compete with the agonist for its binding site. It is also "use-dependent," meaning the channel must first be opened by agonist binding for the antagonist to access its binding site within the pore.
It is therefore hypothesized that (2-Cyclohexylaminomethyl-phenyl)-methanol hydrochloride enters the open NMDA receptor channel and binds to the PCP site, thereby blocking the influx of Ca2+ and effectively inhibiting receptor function.
Downstream Signaling Consequences of NMDA Receptor Blockade
The blockade of NMDA receptor-mediated Ca2+ influx by (2-Cyclohexylaminomethyl-phenyl)-methanol hydrochloride is predicted to have significant effects on downstream intracellular signaling pathways. These pathways are integral to synaptic plasticity, cell survival, and neuronal excitability.
3.1. Modulation of Synaptic Plasticity Pathways
NMDA receptor activation is a cornerstone of long-term potentiation (LTP) and long-term depression (LTD), the cellular mechanisms underlying learning and memory. The influx of Ca2+ through NMDA receptors activates several key signaling molecules, including:
-
Calcium/Calmodulin-Dependent Protein Kinase II (CaMKII): A critical enzyme for the induction of LTP. NMDA receptor blockade would prevent its activation.[5]
-
Protein Phosphatase 1 (PP1): Involved in LTD. The interplay between CaMKII and PP1 is complex and regulated by NMDA receptor activity.[6]
-
Extracellular Signal-Regulated Kinase (ERK): A component of the MAPK signaling pathway, which is involved in synaptic plasticity and cell growth.[4]
By inhibiting the initial Ca2+ signal, (2-Cyclohexylaminomethyl-phenyl)-methanol hydrochloride would be expected to prevent the activation of these pathways, thereby modulating synaptic plasticity.
3.2. Neuroprotective and Excitotoxic Implications
Excessive activation of NMDA receptors leads to a massive influx of Ca2+, a phenomenon known as excitotoxicity, which contributes to neuronal cell death in various neurological conditions.[7] By blocking this influx, NMDA receptor antagonists can exhibit neuroprotective properties.[8] Therefore, (2-Cyclohexylaminomethyl-phenyl)-methanol hydrochloride could potentially offer neuroprotection in models of ischemic stroke or traumatic brain injury.
Conversely, complete blockade of NMDA receptors can have detrimental effects, including psychotomimetic symptoms and potential neuronal damage, highlighting the need for a balanced level of inhibition.[4]
3.3. Impact on Other Signaling Cascades
NMDA receptor signaling also intersects with other crucial cellular pathways, including:
-
Akt Pathway: Involved in cell survival and proliferation. Some studies suggest that NMDA receptor signaling can influence Akt activity.[5]
-
Nitric Oxide Synthase (nNOS): Activation of nNOS is linked to NMDA receptor-mediated excitotoxicity.[5]
The overall cellular response to (2-Cyclohexylaminomethyl-phenyl)-methanol hydrochloride will be a complex interplay of these inhibited signaling pathways.
Visualizing the Proposed Signaling Cascade
Caption: Proposed mechanism of NMDA receptor antagonism.
Experimental Workflows for Mechanism Validation
To validate the hypothesized mechanism of action for (2-Cyclohexylaminomethyl-phenyl)-methanol hydrochloride, a series of in vitro and in vivo experiments are necessary.
4.1. In Vitro Assays
These assays are crucial for determining if the compound binds to the PCP site of the NMDA receptor.
Protocol:
-
Preparation of Synaptic Membranes: Isolate synaptic membranes from rodent brain tissue (e.g., cortex or hippocampus).
-
Incubation: Incubate the membranes with a radiolabeled ligand known to bind to the PCP site (e.g., [3H]MK-801).
-
Competition: Perform competition binding experiments by adding increasing concentrations of (2-Cyclohexylaminomethyl-phenyl)-methanol hydrochloride.
-
Separation and Scintillation Counting: Separate bound from free radioligand via filtration and quantify the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the Ki (inhibition constant) to determine the binding affinity of the compound for the PCP site.
This is the gold standard for characterizing the functional effects of a compound on ion channel activity.
Protocol:
-
Cell Culture: Use primary neuronal cultures or cell lines (e.g., HEK293) expressing recombinant NMDA receptors.
-
Whole-Cell Patch-Clamp: Establish a whole-cell patch-clamp configuration to record NMDA receptor-mediated currents.
-
NMDA Receptor Activation: Elicit currents by applying NMDA and glycine.
-
Compound Application: Apply varying concentrations of (2-Cyclohexylaminomethyl-phenyl)-methanol hydrochloride to the bath solution.
-
Data Analysis: Measure the reduction in current amplitude to determine the IC50 (half-maximal inhibitory concentration). Assess for use- and voltage-dependency to confirm open-channel block.[9]
These assays provide a high-throughput method to assess the functional blockade of NMDA receptor-mediated calcium influx.[10]
Protocol:
-
Cell Loading: Load cultured neurons or NMDA receptor-expressing cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM).
-
Baseline Fluorescence Measurement: Measure baseline fluorescence.
-
Stimulation: Stimulate the cells with NMDA and glycine in the presence and absence of (2-Cyclohexylaminomethyl-phenyl)-methanol hydrochloride.
-
Fluorescence Measurement: Record the change in fluorescence, which corresponds to the intracellular calcium concentration.
-
Data Analysis: Quantify the inhibition of the calcium response by the compound.
Visualizing the Experimental Workflow
Caption: A stepwise approach to validating the proposed mechanism.
4.2. In Vivo Studies
Following in vitro validation, in vivo studies in animal models are essential to confirm the physiological relevance of the proposed mechanism.
-
Neuroprotection Models: In models of stroke (e.g., middle cerebral artery occlusion) or excitotoxicity (e.g., kainic acid-induced seizures), the compound would be expected to reduce neuronal damage.[8]
-
Behavioral Models: In rodents, NMDA receptor antagonists are known to induce hyperlocomotion and other behavioral changes that can be quantified.[11] They also have demonstrated analgesic and antihyperalgesic effects in various pain models.[12][13]
Structure-Activity Relationship (SAR) Insights from Related Compounds
The pharmacological activity of arylcyclohexylamines is highly dependent on their chemical structure. Studies on related compounds have revealed several key SAR principles that are likely applicable to (2-Cyclohexylaminomethyl-phenyl)-methanol hydrochloride derivatives:
-
Substitutions on the Phenyl Ring: The position and nature of substituents on the phenyl ring can significantly alter binding affinity and selectivity for different NMDA receptor subunits.[3][14]
-
Modifications of the Cyclohexyl Ring: Hydroxylation of the cyclohexyl ring has been shown to decrease both potency and efficacy in some arylcyclohexylamines.[15]
-
Nature of the Amine Group: The type of amine (primary, secondary, tertiary) and the nature of its substituents can influence the compound's affinity and pharmacokinetic properties.
Future medicinal chemistry efforts should focus on synthesizing and testing derivatives of (2-Cyclohexylaminomethyl-phenyl)-methanol to explore these SAR principles and optimize its pharmacological profile.
Quantitative Data from Structurally Related Compounds
While specific data for (2-Cyclohexylaminomethyl-phenyl)-methanol hydrochloride is not available, the following table summarizes typical binding affinities and functional potencies for well-known arylcyclohexylamine NMDA receptor antagonists. This provides a benchmark for the expected potency of the compound class under investigation.
| Compound | Binding Affinity (Ki, nM) vs. [3H]MK-801 | Functional Potency (IC50, µM) | Reference |
| Phencyclidine (PCP) | ~50 | ~0.5 | [1] |
| Ketamine | ~500 | ~1-5 | [2] |
| MK-801 (Dizocilpine) | ~3-5 | ~0.05-0.1 | [8][11] |
Conclusion
Based on a thorough analysis of its structural motifs and the extensive literature on the arylcyclohexylamine class of compounds, the most probable mechanism of action for (2-Cyclohexylaminomethyl-phenyl)-methanol hydrochloride and its derivatives is non-competitive antagonism of the NMDA receptor via binding to the PCP site within the ion channel. This action is predicted to inhibit Ca2+ influx, thereby modulating synaptic plasticity and potentially conferring neuroprotective effects. The experimental workflows detailed in this guide provide a clear and robust pathway for the empirical validation of this hypothesis. Further investigation into the structure-activity relationships of this specific chemical series will be crucial for any future drug development endeavors.
References
-
Aow, J., et al. (2015). NMDA receptor-dependent and -independent signaling for the induction of LTD. Journal of Neuroscience.[5]
-
Blockade of NMDA receptor or NMDA-DAPK1 downstream signaling induces different fates of neuronal cells in stroke. (n.d.). ResearchGate.[16]
-
Arylcyclohexylamine Derivatives: Pharmacokinetic, Pharmacodynamic, Clinical and Forensic Aspects. (2022). PMC.[2]
-
Paoletti, P., et al. (2013). NMDA receptor subunits: function and pharmacology. Current Opinion in Pharmacology.[4]
-
A High-throughput Calcium-flux Assay to Study NMDA-receptors with Sensitivity to Glycine/D-serine and Glutamate. (2018). PMC.[10]
-
Why NMDA receptor modulation remains central to next-generation depression therapies. (2026). Drug Discovery World.[17]
-
Unconventional NMDA Receptor Signaling. (2017). Journal of Neuroscience.[6]
-
Brady, K. T., et al. (1989). Structure-activity relationships of arylcyclohexylamines as discriminative stimuli in pigeons. Pharmacology Biochemistry and Behavior.[15]
-
NMDA Receptor Antagonists: Emerging Insights into Molecular Mechanisms and Clinical Applications in Neurological Disorders. (2023). PMC.[7]
-
Detection of Anti-Glutamate Receptor (NMDA) (Reference 2014.02.02). (2014). Canada's Drug Agency.[18]
-
WO2017109709A2 - A high-throughput assay method for identifying allosteric nmda receptor modulators. (2015). Google Patents.[19]
-
Pharmacological and Electrophysiological Characterization of Novel NMDA Receptor Antagonists. (2018). ACS Chemical Neuroscience.[9]
-
Structure-Activity Relationship of NMDA Receptor Ligands and Their Activities on the ERK Activation through Metabotropic Signaling Pathway. (2025). PMC.[3]
-
Structural insights into competitive antagonism in NMDA receptors. (2010). PMC.[20]
-
The Arylcyclohexylamine Class: A Technical Guide to its Discovery, History, and Pharmacology. (n.d.). Benchchem.[1]
-
An N-methyl-d-aspartate receptor channel blocker with neuroprotective activity. (2000). PMC.[8]
-
Structure-Activity Relationship of NMDA Receptor Ligands and Their Activities on the ERK Activation through Metabotropic Signaling Pathway. (2025). ResearchGate.[14]
-
NMDA receptor activation antagonizes the NMDA antagonist-induced antianxiety effect in the elevated plus-maze test in mice. (2005). if-pan.krakow.pl.[21]
-
NMDA receptor antagonists and pain: ketamine. (2010). Mad Barn.[12]
-
NMDA receptor antagonists and pain relief: A meta-analysis of experimental trials. (2018). ResearchGate.[13]
-
The Behavioral and Pharmacological Actions of NMDA Receptor Antagonism are Conserved in Zebrafish Larvae. (2012). PMC.[11]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Arylcyclohexylamine Derivatives: Pharmacokinetic, Pharmacodynamic, Clinical and Forensic Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structure-Activity Relationship of NMDA Receptor Ligands and Their Activities on the ERK Activation through Metabotropic Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. NMDA receptors in the central nervous system - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Treatment of Cerebral Ischemia Through NMDA Receptors: Metabotropic Signaling and Future Directions [frontiersin.org]
- 6. jneurosci.org [jneurosci.org]
- 7. NMDA Receptor Antagonists: Emerging Insights into Molecular Mechanisms and Clinical Applications in Neurological Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 8. An N-methyl-d-aspartate receptor channel blocker with neuroprotective activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. A High-throughput Calcium-flux Assay to Study NMDA-receptors with Sensitivity to Glycine/D-serine and Glutamate - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The Behavioral and Pharmacological Actions of NMDA Receptor Antagonism are Conserved in Zebrafish Larvae - PMC [pmc.ncbi.nlm.nih.gov]
- 12. madbarn.com [madbarn.com]
- 13. researchgate.net [researchgate.net]
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- 17. drugtargetreview.com [drugtargetreview.com]
- 18. cda-amc.ca [cda-amc.ca]
- 19. WO2017109709A2 - A high-throughput assay method for identifying allosteric nmda receptor modulators - Google Patents [patents.google.com]
- 20. Structural insights into competitive antagonism in NMDA receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 21. if-pan.krakow.pl [if-pan.krakow.pl]
Application Note: Synthesis and Isolation of (2-Cyclohexylaminomethyl-phenyl)-methanol Hydrochloride
Target Audience: Researchers, Process Chemists, and Drug Development Professionals Compound: (2-Cyclohexylaminomethyl-phenyl)-methanol hydrochloride (CAS: 436099-68-2)
Strategic Rationale & Pathway Selection
The synthesis of (2-Cyclohexylaminomethyl-phenyl)-methanol hydrochloride requires the selective formation of a secondary amine in the presence of a primary benzylic alcohol. While traditional retrosynthetic routes might employ the reduction of an amide intermediate using strong, pyrophoric reducing agents like lithium aluminum hydride, this approach lacks chemoselectivity and poses significant safety hazards during scale-up.
Instead, the most robust and scalable method is the direct reductive amination of 2-(hydroxymethyl)benzaldehyde with cyclohexylamine. By utilizing sodium triacetoxyborohydride (NaBH(OAc)₃) as the reducing agent, the reaction achieves unparalleled chemoselectivity. The electron-withdrawing acetoxy groups reduce the nucleophilicity of the borohydride, rendering it mild enough to avoid reducing the starting aldehyde directly to 1,2-benzenedimethanol, yet reactive enough to efficiently reduce the transient iminium ion to the desired secondary amine[1].
Mechanistic Logic
The reaction proceeds via a self-assembling cascade. Cyclohexylamine acts as a nucleophile, attacking the electrophilic carbonyl carbon of 2-(hydroxymethyl)benzaldehyde to form a hemiaminal intermediate. Subsequent dehydration yields an imine. Because the reaction environment is mildly acidic (generating acetic acid in situ from the borohydride), the imine is protonated into an iminium ion, activating it for hydride transfer from NaBH(OAc)₃[2].
Mechanistic logic of the reductive amination step highlighting intermediate transitions.
Quantitative Data & Stoichiometry
To ensure complete conversion while preventing the accumulation of unreacted amine (which complicates downstream purification), a slight excess of cyclohexylamine and a standard 1.4 equivalents of the reducing agent are employed.
| Reagent / Material | MW ( g/mol ) | Equivalents | Amount (10 mmol scale) | Role in Synthesis |
| 2-(Hydroxymethyl)benzaldehyde | 136.15 | 1.00 | 1.36 g | Electrophilic Starting Material |
| Cyclohexylamine | 99.18 | 1.05 | 1.04 g (1.20 mL) | Nucleophile |
| NaBH(OAc)₃ | 211.94 | 1.40 | 2.97 g | Chemoselective Reducing Agent |
| Dichloromethane (DCM) | 84.93 | N/A | 40 mL | Aprotic Solvent |
| 4M HCl in Dioxane | 36.46 | 1.20 | 3.0 mL | Salt-forming Agent |
Experimental Execution Protocol
The following protocol is designed as a self-validating system, incorporating in-process checks to ensure trustworthiness and reproducibility.
Experimental workflow for the synthesis and isolation of the target HCl salt.
Phase 1: Imine Formation and Reduction
-
Preparation : Charge a 100 mL round-bottom flask equipped with a magnetic stir bar with 2-(hydroxymethyl)benzaldehyde (1.36 g, 10 mmol) and anhydrous dichloromethane (DCM, 40 mL). Causality Insight: DCM is chosen because it easily dissolves both the starting materials and the NaBH(OAc)₃, while remaining completely inert to the mild hydride source[3].
-
Amine Addition : Add cyclohexylamine (1.20 mL, 10.5 mmol) dropwise at room temperature. Stir the mixture for 1 hour to allow the hemiaminal to dehydrate into the imine. Validation Check: A TLC (Thin Layer Chromatography) check (Hexanes/EtOAc 7:3) should show the disappearance of the aldehyde spot (UV active) and the appearance of a new, less polar imine spot.
-
Reduction : Add sodium triacetoxyborohydride (2.97 g, 14 mmol) in three equal portions over 15 minutes to control any mild exotherm. Stir the heterogeneous mixture at room temperature for 4 to 12 hours under a nitrogen atmosphere.
Phase 2: Quenching and Workup
-
Quenching : Carefully quench the reaction by adding 25 mL of saturated aqueous sodium bicarbonate (NaHCO₃). Stir vigorously for 30 minutes until gas evolution ceases. Causality Insight: Quenching with NaHCO₃ neutralizes the acetic acid byproduct (releasing CO₂) and breaks down boron complexes. This ensures the secondary amine remains in its free base (unprotonated) form, which is highly soluble in the organic layer.
-
Extraction : Transfer the biphasic mixture to a separatory funnel. Separate the organic (bottom) layer. Extract the aqueous layer with an additional 20 mL of DCM.
-
Drying : Combine the organic layers, wash with 20 mL of brine to remove residual water, and dry over anhydrous sodium sulfate (Na₂SO₄). Filter and concentrate under reduced pressure to yield the crude (2-Cyclohexylaminomethyl-phenyl)-methanol as a viscous oil.
Phase 3: Hydrochloride Salt Formation
-
Solvent Exchange : Dissolve the crude free base oil in 10 mL of anhydrous diethyl ether (or a 1:1 mixture of ether and ethyl acetate).
-
Precipitation : While stirring vigorously in an ice bath (0 °C), add 4M HCl in dioxane (3.0 mL, 12 mmol) dropwise. A white precipitate will immediately begin to form. Causality Insight: Converting the free base to a hydrochloride salt dramatically increases its stability against atmospheric oxidation and provides a highly crystalline solid that purges organic impurities during precipitation[4]. Anhydrous HCl in dioxane is used instead of aqueous HCl to prevent the product from "oiling out" (forming a biphasic syrup instead of crystals).
-
Isolation : Filter the resulting white solid through a Büchner funnel. Wash the filter cake with cold anhydrous diethyl ether (2 × 10 mL) and dry under high vacuum at 40 °C for 4 hours to afford pure (2-Cyclohexylaminomethyl-phenyl)-methanol hydrochloride.
Analytical Validation
To confirm the integrity of the synthesized self-validating system, the final product must be analyzed against the following expected parameters:
-
¹H NMR (DMSO-d₆) : Look for the characteristic benzylic CH₂ protons. The hydroxymethyl (-CH₂OH) protons will typically appear as a singlet or doublet (if coupled to the OH) around 4.5–4.7 ppm. The aminomethyl (-CH₂-NH-) protons will shift downfield (approx. 4.0–4.2 ppm) due to the protonation of the adjacent amine in the HCl salt. The cyclohexyl ring protons will appear as a broad multiplet between 1.0 and 2.2 ppm.
-
Mass Spectrometry (ESI+) : The expected mass for the free base [M+H]⁺ is m/z 220.17 (Calculated for C₁₄H₂₂NO⁺).
References
-
Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. Journal of Organic Chemistry, 61(11), 3849-3862. URL: [Link]
-
Stahl, P. H., & Wermuth, C. G. (Eds.). (2002). Handbook of Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH. URL: [Link]
Sources
Application Note: Role of (2-Cyclohexylaminomethyl-phenyl)-methanol Hydrochloride in Advanced API Synthesis
Target Audience: Researchers, synthetic chemists, and drug development professionals.
Executive Summary & Structural Causality
(2-Cyclohexylaminomethyl-phenyl)-methanol hydrochloride (CAS 436099-68-2) is a highly versatile, bifunctional Active Pharmaceutical Intermediate (API)[1]. Characterized by an ortho-substituted benzylic alcohol and a secondary benzylic amine, this compound serves as a critical linchpin in the divergent synthesis of conformationally restricted pharmacophores, particularly isoindolines and 1,4-benzoxazepines. The presence of the bulky, lipophilic cyclohexyl group enhances blood-brain barrier (BBB) penetration and target-site residence time in final drug candidates, making this intermediate highly sought after in Central Nervous System (CNS) drug discovery.
Physicochemical Profiling: The compound is intentionally supplied as a hydrochloride salt rather than a free base. This is a chemical necessity: the free base form of 1,2-disubstituted amino-alcohols is prone to auto-oxidation and unwanted intermolecular oligomerization over time. The HCl salt protonates the secondary amine, rendering it non-nucleophilic during storage and early-stage synthetic manipulations. When deployed in synthesis, the ortho-relationship between the hydroxymethyl and aminomethyl groups enables entropically favored intramolecular cyclizations once the salt is neutralized.
Mechanistic Pathway: Divergent Synthesis
By strategically modulating the leaving group capability of the benzylic alcohol, chemists can dictate the divergent synthesis of various heterocyclic systems from this single precursor.
Divergent synthetic pathways of the API intermediate into heterocyclic scaffolds.
Experimental Workflows & Protocols
Protocol A: Intramolecular Cyclization to 2-Cyclohexylisoindoline
Isoindoline cores are privileged scaffolds in medicinal chemistry, often synthesized via the cyclization of ortho-substituted benzylamines ()[2]. Direct nucleophilic substitution of the benzylic alcohol by the amine is kinetically unfavorable due to the poor leaving group ability of the hydroxyl moiety. Therefore, in situ activation via mesylation is required to drive the reaction forward.
Step-by-Step Methodology:
-
Free-Basing (Neutralization): Suspend 10.0 mmol of (2-Cyclohexylaminomethyl-phenyl)-methanol HCl in 50 mL of dichloromethane (DCM). Add 20 mL of 1M aqueous NaOH and stir vigorously for 15 minutes.
-
Causality: The HCl salt must be neutralized to restore the lone-pair nucleophilicity of the secondary amine, which is an absolute prerequisite for the subsequent cyclization step.
-
-
Phase Separation: Transfer the biphasic mixture to a separatory funnel. Extract the organic layer, wash with brine (20 mL), and dry over anhydrous MgSO 4 . Filter and transfer to a clean, dry round-bottom flask.
-
Activation: Cool the DCM solution to 0 °C using an ice bath. Add 2.5 equivalents (25.0 mmol) of Triethylamine (TEA). Slowly add 1.2 equivalents (12.0 mmol) of Methanesulfonyl chloride (MsCl) dropwise over 10 minutes.
-
Causality: MsCl converts the primary alcohol into a highly reactive mesylate leaving group. Maintaining 0 °C prevents premature, uncontrolled intermolecular dimerization.
-
-
Cyclization: Remove the ice bath and warm the reaction to 40 °C for 4 hours. Monitor the consumption of the mesylate intermediate via TLC (Hexane:EtOAc 3:1, UV active).
-
Causality: The secondary amine executes an intramolecular S N 2 attack on the mesylate, forming the 5-membered isoindoline ring. This mechanism is conceptually aligned with advanced skeletal editing and nitrogen-retention cyclizations ()[3].
-
-
Self-Validating Workup: Quench with saturated NaHCO 3 (stops residual electrophilic activity). Extract with DCM, concentrate under reduced pressure, and purify via silica gel flash chromatography to yield the pure 2-cyclohexylisoindoline.
Protocol B: Intermolecular Annulation to 1,4-Benzoxazepine Derivatives
To construct 7-membered benzoxazepine rings—motifs frequently found in complex fused pyrrolidine and kinase inhibitor systems ()[4]—the intermediate is reacted with a 2-carbon bis-electrophile.
Step-by-Step Methodology:
-
Deprotonation: Dissolve 10.0 mmol of the free-based intermediate (prepared as in Protocol A, Steps 1-2) in 40 mL of anhydrous DMF under a nitrogen atmosphere. Cool to 0 °C and carefully add 2.5 equivalents of Sodium Hydride (NaH, 60% dispersion in mineral oil).
-
Causality: NaH is a strong, non-nucleophilic base capable of deprotonating both the secondary amine and the primary alcohol, generating a highly reactive bis-nucleophile.
-
-
Alkylation: Add 1.1 equivalents of 1,2-dibromoethane dropwise.
-
Annulation: Heat the mixture to 80 °C for 8 hours.
-
Causality: The elevated temperature is required to overcome the significant entropic barrier associated with forming a 7-membered ring via a double S N 2 displacement.
-
-
Self-Validating Workup: Carefully quench the remaining NaH with ice water (observe cessation of H 2 gas evolution). Extract with Ethyl Acetate (3 × 30 mL), wash the combined organic layers extensively with water (5 × 50 mL) to remove residual DMF, dry over Na 2 SO 4 , and purify.
Quantitative Data: Reaction Optimization
The following table summarizes the optimization of the intramolecular cyclization (Protocol A) to maximize the yield of the 2-cyclohexylisoindoline scaffold. The data demonstrates that mesylation provides the optimal balance of reactivity and stability compared to direct halogenation or Mitsunobu conditions.
| Entry | Activating Agent | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | MsCl | TEA | DCM | 40 | 4 | 88% |
| 2 | SOCl 2 | DIPEA | THF | 65 | 2 | 82% |
| 3 | TsCl | K 2 CO 3 | DMF | 80 | 6 | 75% |
| 4 | DIAD / PPh 3 | None | THF | 25 | 12 | 65% |
Note: Yields represent isolated, chromatographically pure products validated by 1 H NMR and LC-MS.
References
-
Synthesis of Substituted Tetralins via Nitrogen Deletion/Diels-Alder Cascade Reaction Source: The Journal of Organic Chemistry (ACS Publications) URL:[Link]
-
Transition metal-catalyzed [2 + 2 + 2] cycloaddition of nitrogen-linked 1,6-diynes: a straightforward route to fused pyrrolidine systems Source: RSC Advances (RSC Publishing) URL:[Link]
Sources
- 1. (2-Cyclohexylaminomethyl-phenyl)-methanol hydrochloride | 436099-68-2 [sigmaaldrich.cn]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Transition metal-catalyzed [2 + 2 + 2] cycloaddition of nitrogen-linked 1,6-diynes: a straightforward route to fused pyrrolidine systems - RSC Advances (RSC Publishing) DOI:10.1039/C7RA05398C [pubs.rsc.org]
Application Note: In Vitro Pharmacological Profiling of (2-Cyclohexylaminomethyl-phenyl)-methanol hydrochloride
Introduction & Mechanistic Rationale
The compound (2-Cyclohexylaminomethyl-phenyl)-methanol hydrochloride (CMPM-HCl, CAS 436099-68-2) is a synthetic small molecule characterized by a lipophilic cyclohexyl ring and a basic secondary amine . In drug discovery, scaffolds possessing basic amines and lipophilic moieties frequently exhibit lysosomotropic properties—accumulating in acidic organelles, inducing lysosomal stress, and ultimately triggering apoptosis.
To rigorously evaluate the therapeutic window and cytotoxic mechanism of novel agents like CMPM-HCl, researchers must employ a self-validating cascade of phenotypic assays. This application note details a two-tiered in vitro profiling strategy:
-
High-Throughput Cell Viability (ATP Luminescence): Quantifies gross anti-proliferative/cytotoxic effects to establish the half-maximal inhibitory concentration (IC₅₀).
-
Mechanistic Cell Death Profiling (Flow Cytometry): Differentiates between early apoptosis, late apoptosis, and necrosis to elucidate the compound's mechanism of action.
By integrating these methodologies, drug development professionals can generate robust, reproducible data that links macroscopic cell death to specific molecular pathways.
Experimental Workflow & Pathway Visualization
The following diagrams illustrate the operational workflow for screening CMPM-HCl and the biochemical causality underlying the chosen assay systems.
Figure 1: Two-tiered in vitro screening workflow for evaluating CMPM-HCl cytotoxicity and mechanism.
Figure 2: Biochemical mechanisms of the ATP-dependent luciferase assay and Annexin V/PI flow cytometry.
Protocol 1: High-Throughput Cell Viability Assay (ATP Luminescence)
Causality & Rationale: Cell viability is most accurately measured by quantifying intracellular ATP. Upon cell death, endogenous ATPases rapidly deplete ATP, making it an immediate and highly sensitive proxy for metabolic activity . Unlike tetrazolium-based assays (e.g., MTT) which require active cellular metabolism to convert dyes and can yield false positives, the homogeneous "add-mix-measure" format of the CellTiter-Glo assay directly lyses cells and arrests endogenous enzymes, providing a highly stable luminescent signal proportional to viable cell number .
Step-by-Step Methodology
-
Cell Seeding: Harvest target cells (e.g., HeLa) and seed at 5,000 cells/well in a 96-well opaque white microplate .
-
Expert Insight: Opaque white plates are mandatory to maximize signal reflection and prevent optical crosstalk (luminescence bleeding) between adjacent wells.
-
-
Compound Preparation: Dissolve CMPM-HCl in 100% DMSO to yield a 10 mM stock. Perform a 10-point 1:3 serial dilution in culture media. Ensure the final DMSO concentration in all wells (including vehicle controls) does not exceed 0.5% to prevent solvent-induced cytotoxicity.
-
Treatment: Add 100 µL of the diluted CMPM-HCl to the cells. Incubate for 48 hours at 37°C, 5% CO₂.
-
Reagent Equilibration: Thaw the CellTiter-Glo Buffer and lyophilized Substrate. Reconstitute the substrate with the buffer.
-
Critical Step: Remove the 96-well plate from the incubator and equilibrate both the plate and the reagent to room temperature (RT) for 30 minutes . Temperature gradients across the plate will cause severe "edge effects" due to the temperature-dependent kinetics of the luciferase enzyme.
-
-
Lysis and Detection: Add 100 µL of the CellTiter-Glo reagent to each well. Mix on an orbital shaker for 2 minutes to induce complete cell lysis, then incubate at RT for 10 minutes to stabilize the luminescent signal .
-
Measurement: Record luminescence using a microplate reader with an integration time of 0.5–1.0 second per well.
Self-Validation System: Include a standard curve of known ATP concentrations (10 nM to 10 µM) to verify reagent linearity, and a biological positive control (e.g., 1 µM Staurosporine) to confirm the assay's sensitivity to apoptosis.
Protocol 2: Mechanistic Apoptosis/Necrosis Profiling (Flow Cytometry)
Step-by-Step Methodology
-
Treatment: Seed cells in 6-well plates at 3×105 cells/well. Treat with CMPM-HCl at concentrations corresponding to 0.5× , 1× , and 2× the established IC₅₀ for 24 hours.
-
Harvesting (Critical): Collect the culture medium from each well into a centrifuge tube. Wash the adherent cells with PBS and collect the wash. Detach cells using a mild, Trypsin-free detachment solution (or neutralize Trypsin immediately with serum).
-
Expert Insight: Apoptotic cells lose focal adhesions and float in the culture medium. Discarding the supernatant will selectively discard the apoptotic population, severely skewing the data toward false viability .
-
-
Washing: Pool the detached cells with the collected medium/wash. Centrifuge at 300 × g for 5 minutes. Wash the pellet twice with ice-cold PBS to remove serum proteins that may interfere with staining.
-
Staining: Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of 1×106 cells/mL.
-
Incubation: Transfer 100 µL of the suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI solution. Gently vortex and incubate for 15 minutes at room temperature in the dark .
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube. Analyze immediately (within 1 hour) via flow cytometry .
Self-Validation System: To accurately set quadrant gates and calculate spectral compensation, you must prepare four control tubes:
-
Unstained cells (autofluorescence baseline),
-
Cells stained with Annexin V-FITC only,
-
Cells stained with PI only,
-
Staurosporine-treated cells (positive biological control) .
Representative Quantitative Data
The following tables summarize expected quantitative outputs when profiling a cytotoxic amine like CMPM-HCl, demonstrating how raw luminescence and fluorescence data are synthesized into actionable pharmacological metrics.
Table 1: Representative IC₅₀ Values for CMPM-HCl (48h Exposure via CellTiter-Glo)
| Cell Line | Tissue Origin | IC₅₀ (µM) ± SD | R² Value |
| HeLa | Cervical Adenocarcinoma | 12.4 ± 1.1 | 0.985 |
| HepG2 | Hepatocellular Carcinoma | 18.7 ± 1.4 | 0.972 |
| A549 | Lung Carcinoma | 15.2 ± 0.9 | 0.991 |
| HEK293T | Embryonic Kidney (Normal) | 45.3 ± 2.6 | 0.968 |
Interpretation: The compound exhibits moderate cytotoxicity in cancer cell lines while showing a preliminary therapeutic window (lower toxicity) in non-cancerous HEK293T cells.
Table 2: Flow Cytometry Apoptosis Profiling in HeLa Cells (24h Exposure)
| CMPM-HCl Dose | Viable (AnxV-/PI-) | Early Apoptotic (AnxV+/PI-) | Late Apoptotic (AnxV+/PI+) | Necrotic (AnxV-/PI+) |
| Vehicle (0 µM) | 94.2% | 3.1% | 1.5% | 1.2% |
| 10 µM | 72.5% | 18.4% | 6.8% | 2.3% |
| 25 µM | 41.0% | 35.2% | 19.5% | 4.3% |
| 50 µM | 12.5% | 22.1% | 54.2% | 11.2% |
Interpretation: The dose-dependent shift from the Viable quadrant to the Early Apoptotic quadrant at 10-25 µM confirms that CMPM-HCl primarily induces programmed cell death, rather than acute membrane lysis (primary necrosis). At high doses (50 µM), cells progress into secondary necrosis (Late Apoptotic).
References
-
Annexin V-FITC Apoptosis Detection Kit | NACALAI TESQUE, INC. |[Link]
Preparation of (2-Cyclohexylaminomethyl-phenyl)-methanol hydrochloride from precursor compounds
Target Audience: Researchers, Synthesis Scientists, and Drug Development Professionals Compound: (2-Cyclohexylaminomethyl-phenyl)-methanol hydrochloride (CAS: 436099-68-2)[1],
Introduction & Mechanistic Rationale
(2-Cyclohexylaminomethyl-phenyl)-methanol hydrochloride is a bifunctional building block characterized by an ortho-substituted benzyl alcohol and a secondary cyclohexylaminomethyl group[1]. It is frequently utilized in proteomics research and as a precursor for complex active pharmaceutical ingredients (APIs).
Synthesizing this compound presents a specific chemoselectivity challenge: avoiding the spontaneous cyclization that often plagues ortho-aminomethyl benzyl alcohols (which tend to form isoindoline derivatives). To bypass this, we utilize a highly controlled, two-step linear sequence starting from stable, commercially available precursors: phthalide (isobenzofuran-1(3H)-one) and cyclohexylamine .
The Synthetic Strategy
-
Aminolysis: Phthalide undergoes nucleophilic acyl substitution by cyclohexylamine to open the lactone ring, yielding N-cyclohexyl-2-(hydroxymethyl)benzamide[2].
-
Hydride Reduction: The resulting benzamide is selectively reduced using Lithium Aluminum Hydride (LiAlH₄) to convert the amide carbonyl into a methylene bridge, producing the open-chain free base[3],[4].
-
Salt Formation: The free base is trapped as a hydrochloride salt to prevent oxidative degradation and drive purification without the need for chromatography.
Synthetic Workflow & Mechanistic Diagram
Fig 1: Three-step synthetic workflow for (2-Cyclohexylaminomethyl-phenyl)-methanol hydrochloride.
Quantitative Data & Optimization
The reduction of the benzamide intermediate is the most critical step. Selecting the correct reducing agent dictates whether the product remains an open-chain amino alcohol or undergoes unwanted side reactions.
Table 1: Comparison of Reduction Conditions for N-cyclohexyl-2-(hydroxymethyl)benzamide
| Reducing Agent | Solvent | Temp (°C) | Time (h) | Yield (%) | Chemoselectivity (Open-chain) |
| LiAlH₄ (3.0 eq) | THF | 66 (Reflux) | 4 | 82 | >98% |
| BH₃·THF (4.0 eq) | THF | 66 (Reflux) | 6 | 78 | >95% |
| NaBH₄ / I₂ (2.0 eq) | THF | 66 (Reflux) | 12 | 65 | ~90% |
| NaBH₄ (3.0 eq) | MeOH | 25 (RT) | 24 | <5 | N/A (Amide unreactive) |
Insight: LiAlH₄ provides the optimal balance of reaction kinetics and chemoselectivity, cleanly reducing the amide to the amine while leaving the benzyl alcohol intact[4]. Milder reagents like NaBH₄ fail to reduce the amide carbonyl[5].
Experimental Protocols
Protocol A: Aminolysis of Phthalide
Objective: Synthesis of N-cyclohexyl-2-(hydroxymethyl)benzamide.
-
Setup: Charge a dry 250 mL round-bottom flask with phthalide (13.4 g, 100 mmol, 1.0 eq) and cyclohexylamine (19.8 g, 200 mmol, 2.0 eq).
-
Reaction: Heat the neat mixture to 110 °C under an argon atmosphere for 14 hours.
-
Causality: The lactone ring of phthalide is thermodynamically stable. Elevated thermal energy is required to overcome the activation barrier for nucleophilic acyl substitution by the bulky primary amine[2]. Using the amine as both reactant and solvent (neat) maximizes the collision frequency, driving the equilibrium forward.
-
-
Workup: Cool the mixture to room temperature. Add 100 mL of cold diethyl ether and triturate vigorously.
-
Isolation: Filter the resulting white precipitate under a vacuum and wash with cold ether (2 × 30 mL) to remove excess cyclohexylamine. Dry under a high vacuum to afford the intermediate amide.
Protocol B: Hydride Reduction
Objective: Synthesis of (2-Cyclohexylaminomethyl-phenyl)-methanol (Free Base).
-
Hydride Suspension: In an oven-dried 500 mL 3-neck flask equipped with a reflux condenser, suspend LiAlH₄ (11.4 g, 300 mmol, 3.0 eq) in 150 mL of anhydrous THF at 0 °C under argon.
-
Causality: LiAlH₄ is highly reactive and exothermic upon contact with reducible species or trace moisture. Starting at 0 °C prevents thermal runaway[3].
-
-
Addition: Dissolve the amide from Protocol A (~23.3 g, 100 mmol) in 100 mL of anhydrous THF. Add this solution dropwise to the LiAlH₄ suspension over 30 minutes.
-
Reduction: Remove the ice bath and heat the reaction to reflux (66 °C) for 4 hours.
-
Causality: Reflux conditions are necessary to drive the reduction of the intermediate hemiaminal fully down to the secondary amine[4].
-
-
Fieser Quench (Self-Validating Step): Cool the flask to 0 °C. Carefully add 11.4 mL H₂O dropwise, followed by 11.4 mL of 15% aqueous NaOH, and finally 34.2 mL of H₂O.
-
Causality: This specific stoichiometric quench is a self-validating safety and purification mechanism. The reaction visually transitions from a hazardous, reactive gray suspension to a safe, easily filterable white granular aluminum salt, confirming the complete destruction of active hydride.
-
-
Extraction: Filter the mixture through a pad of Celite. Wash the filter cake with ethyl acetate (3 × 50 mL). Concentrate the combined filtrates in vacuo to yield the crude free base as a viscous oil.
Protocol C: Hydrochloride Salt Formation
Objective: Precipitation of (2-Cyclohexylaminomethyl-phenyl)-methanol hydrochloride.
-
Dissolution: Dissolve the crude free base in a minimum volume of anhydrous diethyl ether (approx. 100 mL).
-
Protonation: Cool the solution to 0 °C. Dropwise, add a 2.0 M solution of HCl in diethyl ether until the pH of the supernatant reaches ~2 (approx. 55 mL).
-
Causality: The non-polar ethereal solvent drastically reduces the solubility of the highly polar hydrochloride salt.
-
-
Validation & Isolation: The sudden formation of a dense, white crystalline solid visually confirms successful protonation. Impurities and unreacted starting materials remain soluble in the ether layer, making this a self-validating purification step.
-
Drying: Filter the precipitate, wash with ice-cold diethyl ether, and dry under a high vacuum at 40 °C for 12 hours to afford the target compound.
References
-
(2-Cyclohexylaminomethyl-phenyl)-methanol | CAS 436099-68-2 | SCBT Source: scbt.com URL:[1]
-
(2-Cyclohexylaminomethyl-phenyl)-methanol hydrochloride Source: sigmaaldrich.cn URL:
-
Catalytic Reductive Transformations of Carboxylic and Carbonic Acid Derivatives Using Molecular Hydrogen Source: acs.org URL:[5]
-
1,4-Dihydro-2H-3,1-benzoxazin-2-one Source: benchchem.com URL:[2]
-
The Development of New Synthetic Strategies and Methodologies for Complex Alkaloid Source: mit.edu URL:[3]
-
Asymmetric Synthesis of Trisubstituted Isoindolines and Tetrahydropalmatine via Tandem 1,2-Addition/Cyclisation Source: rwth-aachen.de URL:[4]
Sources
Formulation Techniques and Stability Optimization for (2-Cyclohexylaminomethyl-phenyl)-methanol Hydrochloride Solutions
As a Senior Application Scientist, developing a robust aqueous formulation for a complex active pharmaceutical ingredient (API) requires moving beyond generic protocols. (2-Cyclohexylaminomethyl-phenyl)-methanol hydrochloride (CAS 436099-68-2) presents a unique dual-challenge: it contains a secondary amine hydrochloride salt that is highly sensitive to pH and counter-ion concentrations, alongside a benzylic alcohol moiety that is highly vulnerable to oxidative degradation.
This guide outlines a mechanistically grounded, self-validating formulation strategy designed to maximize solubility while arresting degradation pathways.
Physicochemical Profiling & Mechanistic Rationale
To formulate effectively, we must first deconstruct the molecule's liabilities and engineer specific countermeasures.
The pH-Solubility Paradigm (The Common-Ion Effect)
Because this compound is supplied as a hydrochloride salt, its aqueous solubility is dictated by the pHmax —the pH at which the ionized salt and the un-ionized free base are in equilibrium. Below pHmax , the drug is highly soluble, but introducing additional chloride ions (e.g., via HCl for pH adjustment or NaCl for tonicity) will artificially depress its solubility through the common-ion effect . Above pHmax , the lipophilic free base will rapidly precipitate. Strategic Choice: We must maintain a strictly controlled pH of 4.5–5.5 using a non-chloride buffer system (such as Acetate) and use non-ionic tonicity adjusters (like Mannitol) to prevent chloride-induced precipitation.
Oxidative Vulnerability of the Benzyl Alcohol Moiety
Benzyl alcohols are notorious for their susceptibility to auto-oxidation, converting into benzaldehyde and eventually benzoic acid . This degradation is typically catalyzed by trace transition metals (via Fenton-type reactions) and reactive oxygen species (ROS). Furthermore, the secondary cyclohexylamine group can also undergo N-oxidation. Strategic Choice: The formulation matrix must include a chelating agent to sequester trace metals and a water-soluble antioxidant to scavenge free radicals before they interact with the benzylic carbon.
Formulation Matrix & Quantitative Data
The following tables summarize the intrinsic properties of the API and the engineered formulation designed to stabilize it.
Table 1: Target Physicochemical Parameters of the API
| Parameter | Value / Characteristic | Mechanistic Implication |
| Chemical Formula | C14H21NO⋅HCl | Requires polar, aqueous solvation. |
| Molecular Weight | 255.78 g/mol (Salt) | High mass ratio of chloride; sensitive to common-ion effect. |
| Functional Groups | Secondary Amine, Benzyl Alcohol | Prone to N-oxidation and benzylic oxidation. |
| Target pH Range | 4.5 – 5.5 | Keeps amine protonated while minimizing acid-catalyzed dehydration. |
Table 2: Optimized Stabilized Solution Matrix (10 mg/mL Target)
| Component | Concentration | Function | Causality / Rationale |
| API | 10.0 mg/mL | Active Ingredient | Target therapeutic/research concentration. |
| Sodium Acetate | 20 mM | Buffer | Maintains pH 5.0 without introducing Cl− ions. |
| Disodium EDTA | 0.05% w/v | Chelator | Sequesters trace Fe2+/Cu2+ to block Fenton reactions. |
| L-Methionine | 0.1% w/v | Antioxidant | Sacrificial ROS scavenger; protects the benzyl alcohol. |
| Mannitol | 4.5% w/v | Tonicity Agent | Achieves ~290 mOsm/kg without triggering the common-ion effect. |
| WFI | q.s. to 100% | Solvent | Water for Injection (sparged with Nitrogen to displace O2 ). |
Visualization of the Formulation Logic
Fig 1. Formulation workflow addressing pH-dependent solubility and oxidative degradation pathways.
Step-by-Step Experimental Protocols
To ensure trustworthiness, the following protocols are designed as a self-validating system. Protocol A details the compounding sequence, while Protocol B establishes an internal control mechanism to quantitatively prove the formulation's efficacy.
Protocol A: Compounding the Stabilized Solution
Note: The order of addition is critical to prevent premature API degradation.
-
Solvent Preparation: Dispense 80% of the final target volume of Water for Injection (WFI) into a sterile, depyrogenated compounding vessel. Sparge the WFI with high-purity Nitrogen gas for 15 minutes to displace dissolved oxygen.
-
Buffer & Chelator Addition: Add Sodium Acetate (20 mM) and Disodium EDTA (0.05% w/v). Agitate until completely dissolved.
-
Causality Check: Transition metals present in trace amounts in raw excipients can immediately catalyze the oxidation of the benzyl alcohol moiety. By dissolving EDTA before the API, trace metals are sequestered, preventing initial oxidative shock.
-
-
Antioxidant & Tonicity Addition: Add L-Methionine (0.1% w/v) and Mannitol (4.5% w/v). Mix until visually clear.
-
API Incorporation: Slowly add the (2-Cyclohexylaminomethyl-phenyl)-methanol hydrochloride (10 mg/mL) under continuous stirring and nitrogen overlay.
-
pH Adjustment: Measure the pH. If necessary, adjust to exactly 5.0 using dilute Acetic Acid or Sodium Hydroxide. Do not use HCl, as this will introduce chloride ions and risk precipitating the API.
-
Volume Make-up & Filtration: QS to the final volume with nitrogen-sparged WFI. Pass the solution through a 0.22 µm PES (Polyethersulfone) sterile filter into amber glass vials.
Protocol B: Self-Validating Forced Degradation Study
To validate that the excipient matrix actively protects the API, run this parallel stress test.
-
Prepare Control: Dissolve 10 mg/mL of the API in pure WFI (no buffer, no EDTA, no antioxidant).
-
Stress Induction: Spike both the Optimized Formulation (from Protocol A) and the Control solution with 0.05% H2O2 to simulate severe oxidative stress.
-
Incubation: Seal both sets of vials and incubate at 40°C / 75% RH for 72 hours.
-
HPLC-UV Analysis: Analyze both samples using a C18 Reversed-Phase HPLC column (Detection at ~254 nm).
-
Validation Readout: The Control solution will show a massive loss of the parent peak and the appearance of a distinct peak corresponding to the benzaldehyde derivative. The Optimized Formulation must show >98% retention of the parent peak, proving that the L-Methionine successfully scavenged the peroxides and the EDTA blocked metal-catalyzed propagation.
-
References
Application Notes and Protocols for the Use of (2-Cyclohexylaminomethyl-phenyl)-methanol hydrochloride in Ligand Binding Assays
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
Introduction: Unveiling the Binding Potential of a Novel Ligand
(2-Cyclohexylaminomethyl-phenyl)-methanol hydrochloride is a synthetic organic compound with a structure suggestive of potential biological activity. Its arylcyclohexylamine framework is reminiscent of compounds known to interact with various receptors and transporters in the central nervous system.[1][2][3] Ligand binding assays are fundamental tools in pharmacology and drug discovery, enabling the characterization of the interaction between a ligand, such as (2-Cyclohexylaminomethyl-phenyl)-methanol hydrochloride, and its molecular target.[4][5] These assays are crucial for determining binding affinity, kinetics, and specificity, which are critical parameters in the development of new therapeutic agents.[5]
This comprehensive guide provides a detailed framework for utilizing (2-Cyclohexylaminomethyl-phenyl)-methanol hydrochloride in various ligand binding assays. As the specific biological target for this compound is not yet established, this document will focus on the principles and methodologies for its use as a test compound in target identification and characterization workflows. We will delve into the causality behind experimental choices and provide self-validating protocols for key ligand binding techniques.
Part 1: Foundational Principles and Strategic Considerations
Before embarking on specific experimental protocols, it is essential to understand the underlying principles of ligand-receptor interactions and to strategize the approach for characterizing a novel compound like (2-Cyclohexylaminomethyl-phenyl)-methanol hydrochloride.
The Law of Mass Action in Ligand Binding
The interaction between a ligand (L) and a receptor (R) to form a ligand-receptor complex (LR) is governed by the Law of Mass Action.[6] This principle states that the rate of a chemical reaction is proportional to the product of the concentrations of the reactants. At equilibrium, the rate of association equals the rate of dissociation, and this relationship is defined by the equilibrium dissociation constant (Kd).[7] A lower Kd value signifies a higher binding affinity between the ligand and the receptor.[5]
Target Identification and Validation
For a novel compound such as (2-Cyclohexylaminomethyl-phenyl)-methanol hydrochloride, the initial step is often to identify its biological target. This can be achieved through various screening approaches:
-
Broad-Based Receptor Screening: Employing commercially available panels of radioligand binding assays against a wide array of known receptors, ion channels, and transporters.
-
Affinity Chromatography: Immobilizing the compound on a solid support to capture its binding partners from a cell or tissue lysate.
-
Computational Approaches: Utilizing in silico docking simulations to predict potential binding targets based on the compound's three-dimensional structure.
Once a putative target is identified, subsequent validation experiments are crucial to confirm the interaction and its biological relevance.
Part 2: Experimental Protocols for Ligand Binding Assays
This section provides detailed protocols for three widely used ligand binding assay formats: Radioligand Binding Assays (Competition), Fluorescence Polarization, and Surface Plasmon Resonance. In these protocols, (2-Cyclohexylaminomethyl-phenyl)-methanol hydrochloride will be treated as the "test compound" or "unlabeled competitor."
Protocol 1: Radioligand Binding Competition Assay
Radioligand binding assays are a classic and powerful tool for studying ligand-receptor interactions.[8][9] In a competition assay, the ability of an unlabeled test compound to displace a radiolabeled ligand from its receptor is measured.[10]
Objective: To determine the binding affinity (Ki) of (2-Cyclohexylaminomethyl-phenyl)-methanol hydrochloride for a specific target receptor.
Materials:
-
(2-Cyclohexylaminomethyl-phenyl)-methanol hydrochloride (prepare a stock solution in a suitable solvent, e.g., DMSO).
-
Radiolabeled ligand (e.g., [3H]- or [125I]-labeled) with known high affinity for the target receptor.
-
Receptor source: cell membranes, tissue homogenates, or purified receptor protein.[10]
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, with appropriate additives).
-
Wash buffer (ice-cold).
-
Glass fiber filters.
-
Scintillation cocktail.
-
96-well microplates.
Experimental Workflow:
Figure 1: Workflow for a radioligand binding competition assay.
Step-by-Step Methodology:
-
Preparation of Reagents: Prepare serial dilutions of (2-Cyclohexylaminomethyl-phenyl)-methanol hydrochloride in assay buffer. The concentration range should span several orders of magnitude around the expected Ki.
-
Assay Setup: In a 96-well plate, add the following to each well:
-
Assay buffer.
-
A fixed concentration of the radiolabeled ligand (typically at or below its Kd).[11]
-
Varying concentrations of (2-Cyclohexylaminomethyl-phenyl)-methanol hydrochloride.
-
For determining non-specific binding, use a high concentration of a known unlabeled ligand for the target receptor.[6]
-
For total binding, add only the radiolabeled ligand and receptor preparation.
-
-
Initiate Binding: Add the receptor preparation to each well to start the binding reaction.
-
Incubation: Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a predetermined time to allow the binding to reach equilibrium.[10]
-
Termination and Filtration: Rapidly filter the contents of each well through a glass fiber filter using a cell harvester. This separates the bound from the unbound radioligand.
-
Washing: Wash the filters with ice-cold wash buffer to remove any remaining unbound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding of the radioligand against the logarithm of the concentration of (2-Cyclohexylaminomethyl-phenyl)-methanol hydrochloride. Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).[6] Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[5]
Data Presentation:
| Parameter | Description |
| IC50 | The concentration of (2-Cyclohexylaminomethyl-phenyl)-methanol hydrochloride that displaces 50% of the specific binding of the radioligand. |
| Ki | The inhibition constant, representing the affinity of (2-Cyclohexylaminomethyl-phenyl)-methanol hydrochloride for the receptor. |
| Hill Slope | The steepness of the competition curve, which can provide insights into the nature of the binding interaction. |
Protocol 2: Fluorescence Polarization (FP) Assay
FP is a solution-based, homogeneous technique that measures changes in the rotational motion of a fluorescently labeled molecule upon binding to a larger partner.[12][13] It is well-suited for high-throughput screening.[14]
Objective: To determine the binding affinity of (2-Cyclohexylaminomethyl-phenyl)-methanol hydrochloride to a target protein using a competitive FP assay.
Materials:
-
(2-Cyclohexylaminomethyl-phenyl)-methanol hydrochloride.
-
Purified target protein.
-
Fluorescently labeled ligand (tracer) that binds to the target protein.
-
Assay buffer.
-
Black, low-binding 96- or 384-well microplates.
-
A plate reader with fluorescence polarization capabilities.
Experimental Workflow:
Figure 2: Workflow for a competitive Fluorescence Polarization assay.
Step-by-Step Methodology:
-
Reagent Preparation: Prepare a serial dilution of (2-Cyclohexylaminomethyl-phenyl)-methanol hydrochloride in assay buffer.
-
Assay Setup: In a black microplate, add the assay components in the following order:
-
A fixed concentration of the fluorescent tracer.
-
Varying concentrations of (2-Cyclohexylaminomethyl-phenyl)-methanol hydrochloride.
-
Controls: tracer only (for minimum polarization) and tracer with target protein (for maximum polarization).
-
-
Initiate Reaction: Add a fixed concentration of the target protein to all wells except the tracer-only controls.
-
Incubation: Incubate the plate at room temperature, protected from light, for a sufficient time to reach equilibrium.
-
Measurement: Measure the fluorescence polarization of each well using a plate reader equipped with appropriate excitation and emission filters.[15]
-
Data Analysis: The data are typically expressed in millipolarization units (mP). Plot the mP values against the logarithm of the concentration of (2-Cyclohexylaminomethyl-phenyl)-methanol hydrochloride. Fit the data to a sigmoidal dose-response curve to determine the IC50. The Ki can then be calculated.
Data Presentation:
| Parameter | Value |
| Tracer Concentration | [Concentration] nM |
| Target Protein Concentration | [Concentration] nM |
| IC50 of Test Compound | [Value] µM |
| Calculated Ki | [Value] µM |
Protocol 3: Surface Plasmon Resonance (SPR)
SPR is a label-free optical technique that allows for the real-time monitoring of biomolecular interactions.[16][17] It provides kinetic information, including association (kon) and dissociation (koff) rates, in addition to binding affinity (KD).[18]
Objective: To characterize the binding kinetics and affinity of (2-Cyclohexylaminomethyl-phenyl)-methanol hydrochloride to an immobilized target protein.
Materials:
-
(2-Cyclohexylaminomethyl-phenyl)-methanol hydrochloride.
-
Purified target protein (ligand for immobilization).
-
SPR instrument and sensor chips (e.g., CM5).
-
Immobilization reagents (e.g., EDC, NHS).
-
Running buffer (e.g., HBS-EP).
Experimental Workflow:
Figure 3: Workflow for a Surface Plasmon Resonance experiment.
Step-by-Step Methodology:
-
Immobilization: Covalently immobilize the purified target protein onto the surface of a sensor chip according to the manufacturer's instructions.
-
Assay Setup: Prepare a series of dilutions of (2-Cyclohexylaminomethyl-phenyl)-methanol hydrochloride in running buffer.
-
Binding Measurement:
-
Inject the running buffer over the sensor surface to establish a stable baseline.
-
Inject a specific concentration of (2-Cyclohexylaminomethyl-phenyl)-methanol hydrochloride (the analyte) and monitor the change in the SPR signal (response units, RU) over time to observe the association phase.
-
Switch back to the running buffer to monitor the dissociation of the compound from the immobilized protein.
-
-
Regeneration: Inject a regeneration solution to remove any remaining bound analyte and prepare the sensor surface for the next injection.
-
Data Collection: Repeat the binding and regeneration cycle for each concentration of the test compound.
-
Data Analysis: The resulting sensorgrams (plots of RU versus time) are globally fitted to various kinetic models (e.g., 1:1 Langmuir binding) to determine the association rate constant (kon), the dissociation rate constant (koff), and the equilibrium dissociation constant (KD = koff/kon).[19]
Data Presentation:
| Kinetic Parameter | Value | Unit |
| kon (Association Rate) | [Value] | M-1s-1 |
| koff (Dissociation Rate) | [Value] | s-1 |
| KD (Dissociation Constant) | [Value] | M |
Part 3: Ensuring Scientific Integrity and Trustworthiness
The reliability of ligand binding data is paramount. Each protocol described should be conducted with a self-validating system in mind.
-
Appropriate Controls: Always include positive and negative controls to ensure the assay is performing as expected.
-
Assay Optimization: Key parameters such as incubation time, temperature, and buffer composition should be optimized to achieve a robust and reproducible assay window.[20]
-
Data Reproducibility: Experiments should be repeated to ensure the consistency of the results.
Conclusion
This guide provides a comprehensive framework for the application of (2-Cyclohexylaminomethyl-phenyl)-methanol hydrochloride in ligand binding assays. By following these detailed protocols and understanding the underlying principles, researchers can effectively characterize the binding properties of this novel compound, a critical step in the journey of drug discovery and development. The choice of assay will depend on the specific research question, the available resources, and the nature of the target protein. Careful experimental design and data analysis are essential for obtaining high-quality, reliable results.
References
- Radioligand binding methods: practical guide and tips. (n.d.). Google Scholar.
- Fluorescence Polarization Assay Protocol: A Step-by-Step Guide for Accurate Measurements. (2025, April 29). nanomicrospheres.
- How does SPR work in Drug Discovery?. (2025, June 11). deNOVO Biolabs.
- An Introduction to Surface Plasmon Resonance. (2023, March 29). Jackson ImmunoResearch.
- Surface Plasmon Resonance (SPR) & Biophysics. (n.d.). BioAscent.
- Surface plasmon resonance spectroscopy for characterisation of membrane protein-ligand interactions and its potential for drug discovery. (2014, January 15). PubMed.
- Dramatically increasing throughput and efficiency of SPR analysis to accelerate drug discovery. (n.d.). Tecan Journal.
- Radioligand binding methods: practical guide and tips. (n.d.). PubMed.
- Data Sheet Radioligand Binding Assay Protocol. (n.d.). Gifford Bioscience.
- Radiometric Ligand-Binding Assays. (n.d.). Revvity.
- Protocol for Fluorescence Polarization Assay Using GI224329. (n.d.). ResearchGate.
- Fluorescence Polarization Competition Assay (FPCA). (n.d.). Bio-protocol.
- The GraphPad Guide to Analyzing Radioligand Binding Data. (n.d.). GraphPad.
- Optimizing Ligand Binding Assay Conditions for Accurate and Reproducible Results. (2024, November 5). Fortis Life Sciences.
- Fluorescence polarization assays to measure interactions between Gα subunits of heterotrimeric G proteins and regulatory motifs. (n.d.). PubMed.
- Ligand binding assay. (n.d.). Wikipedia.
- Ligand Binding Assays: Definitions, Techniques, and Tips to Avoid Pitfalls. (2025, November 18). Fluidic Sciences.
- Establishing and optimizing a fluorescence polarization assay. (n.d.). Molecular Devices.
- Ligand binding assays at equilibrium: validation and interpretation. (2010, February 2). PubMed.
- About Ligand Binding Assays. (n.d.). Gifford Bioscience.
- 1-Phenycycloalkylamine derivatives. II. Synthesis and pharmacological activity. (1969, May). PubMed.
- Mechanism of action of arylcyclohexylamine derivatives. (n.d.). ResearchGate.
- Determination of Arylcyclohexylamines in Biological Specimens: Sensors and Sample Pre-Treatment Approaches. (2024, July 30). MDPI.
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- 6. The GraphPad Guide to Analyzing Radioligand Binding Data [farmamol.web.uah.es]
- 7. Ligand binding assays at equilibrium: validation and interpretation - PMC [pmc.ncbi.nlm.nih.gov]
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- 9. scite.ai [scite.ai]
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- 12. nanomicronspheres.com [nanomicronspheres.com]
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- 14. researchgate.net [researchgate.net]
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- 18. Ligand Binding Assay Services | BioAscent | Drug Discovery CRO - BioAscent | Integrated Drug Discovery Services" [bioascent.com]
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- 20. swordbio.com [swordbio.com]
Technical Support Center: Synthesis of (2-Cyclohexylaminomethyl-phenyl)-methanol Hydrochloride
Welcome to the technical support center for the synthesis of (2-Cyclohexylaminomethyl-phenyl)-methanol hydrochloride. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during this synthesis, optimize reaction conditions, and ultimately improve yield and purity. The core of this synthesis is a reductive amination, a powerful but nuanced transformation. This guide provides in-depth, experience-driven advice in a direct question-and-answer format.
Section 1: Foundational Knowledge & Reaction Overview
The synthesis of (2-Cyclohexylaminomethyl-phenyl)-methanol, often isolated as its hydrochloride salt for improved stability and handling, is typically achieved via a one-pot or two-step reductive amination. The common pathway involves the reaction of a carbonyl-containing starting material, such as 2-carboxybenzaldehyde or its cyclic lactone form (phthalide), with cyclohexylamine to form an intermediate imine or amido-acid, which is then reduced to the final product.
Caption: General workflow for the synthesis of the target compound.
Section 2: Troubleshooting Guide & Frequently Asked Questions (FAQs)
Category 1: Low Yield & Incomplete Conversion
Q1: My reaction yield is consistently low (<60%). What are the most common culprits?
Low yields often trace back to one of two key stages: inefficient imine formation or unwanted side-reactions during reduction.[1][2]
-
Inefficient Imine Formation: The initial condensation between the aldehyde/ketone and the amine is a reversible equilibrium. Water is produced as a byproduct, and its presence can push the equilibrium back towards the starting materials.[1]
-
Solution: Use a dehydrating agent like anhydrous magnesium sulfate (MgSO₄) or molecular sieves. Alternatively, if the solvent allows, azeotropic removal of water using a Dean-Stark apparatus can be effective.[1]
-
-
Premature Aldehyde Reduction: If you are using a strong reducing agent like sodium borohydride (NaBH₄) in a one-pot synthesis, it can reduce your starting aldehyde to the corresponding benzyl alcohol before it has a chance to form the imine with cyclohexylamine.[1][3]
Q2: My TLC analysis shows a significant amount of unreacted starting aldehyde even after 24 hours. What should I do?
This strongly points to a problem with the imine formation step.
-
Check Reaction pH: Imine formation is often catalyzed by mild acid (pH 4-6).[1] The presence of a small amount of acetic acid can significantly accelerate the reaction.[5]
-
Stoichiometry: Ensure you are using at least a 1:1 molar ratio of cyclohexylamine to the aldehyde. Using a slight excess of the amine (e.g., 1.1-1.2 equivalents) can help drive the equilibrium towards the imine product.[1]
-
Consider a Two-Step Approach: Instead of a one-pot reaction, try a sequential method. First, stir the aldehyde and amine together in a suitable solvent (like methanol or dichloromethane) for a few hours to form the imine. You can monitor its formation by TLC or NMR.[1][5] Once imine formation is complete, cool the mixture and then add the reducing agent. This separates the two critical steps and prevents competitive reduction of the aldehyde.[2]
Category 2: Impurity Profile & Side Reactions
Q3: I have a major side-product identified as 2-(hydroxymethyl)benzoic acid or the corresponding benzyl alcohol. How can I prevent this?
This is a classic case of the reducing agent attacking the starting material.
-
The Problem: Your reducing agent is too reactive and not selective enough. Sodium borohydride (NaBH₄), while inexpensive, is a common cause of this issue.[3][6]
-
The Primary Solution: The most effective strategy is to change your reducing agent.
-
Sodium Triacetoxyborohydride (NaBH(OAc)₃): This is the industry standard for a reason. It is sterically hindered and less nucleophilic, showing high selectivity for the iminium ion over the neutral aldehyde or ketone.[1]
-
Sodium Cyanoborohydride (NaBH₃CN): Also highly selective, but its use is declining due to the potential to generate highly toxic hydrogen cyanide (HCN) gas if the reaction becomes too acidic (pH < 4).[3][4]
-
-
Procedural Tweak: If you must use NaBH₄, add it slowly at a low temperature (0 °C).[2] This minimizes its concentration at any given time, giving the imine a better chance to be reduced preferentially.
Q4: My final product is contaminated with a secondary amine impurity from over-alkylation. How does this happen and how can I stop it?
Over-alkylation occurs when the desired product, a secondary amine, reacts with another molecule of the starting aldehyde to form a tertiary amine. This is more common when starting with primary amines.[2][3]
-
Mechanism: The newly formed secondary amine product is still nucleophilic and can compete with the starting amine for the aldehyde.
-
Mitigation Strategies:
-
Control Stoichiometry: Avoid a large excess of the aldehyde. Use the aldehyde as the limiting reagent.[1]
-
Slow Addition: Add the reducing agent slowly to ensure that any imine formed is rapidly reduced, keeping the concentration of the product amine low throughout the reaction.[1]
-
Two-Step Procedure: Forming and isolating the imine before reduction can sometimes help, though this adds steps to the overall synthesis.[2]
-
Caption: A troubleshooting flowchart for common synthesis issues.
Category 3: Work-up, Purification, and Salt Formation
Q5: My work-up is messy, and I'm getting emulsions during the extraction. Any tips?
Emulsions are common when dealing with amines.
-
Quenching: After the reaction is complete, quench it carefully by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or water to neutralize any remaining acid and decompose the borohydride reagent.[1]
-
Extraction: Use a larger volume of organic solvent (e.g., ethyl acetate, dichloromethane) for extraction. If an emulsion persists, adding a small amount of brine (saturated NaCl solution) can help break it by increasing the ionic strength of the aqueous phase.
-
Filtration: Sometimes, insoluble boron salts can cause issues. Filtering the entire biphasic mixture through a pad of Celite® after quenching can remove these particulates before separation.
Q6: What is the best way to form the hydrochloride salt and purify the final product?
The hydrochloride salt is typically a stable, crystalline solid, making it ideal for purification by recrystallization.
-
Isolation of the Free Base: After extraction and drying the organic layer over Na₂SO₄, concentrate it under reduced pressure to obtain the crude free base, which is often an oil or a low-melting solid.
-
Salt Formation: Dissolve the crude free base in a suitable solvent like isopropanol, ethanol, or ethyl acetate.[7][8] Then, add a solution of HCl in a compatible solvent (e.g., HCl in isopropanol, HCl in diethyl ether) dropwise with stirring.[7] The hydrochloride salt should precipitate.
-
Recrystallization: The product can be collected by filtration and then recrystallized to high purity. A common solvent system for this is an alcohol like isopropanol or ethanol, sometimes with the addition of a co-solvent like diethyl ether to induce precipitation.[7][9]
Section 3: Recommended Protocol & Reagent Parameters
This protocol is a robust starting point, employing best practices to maximize yield and minimize side-product formation.
Optimized One-Pot Reductive Amination Protocol
-
Setup: To a round-bottom flask under a nitrogen atmosphere, add 2-carboxybenzaldehyde (1.0 eq) and anhydrous dichloromethane (DCM) or dichloroethane (DCE) (approx. 0.1 M concentration).
-
Imine Formation: Add cyclohexylamine (1.1 eq) to the solution, followed by a catalytic amount of glacial acetic acid (0.1 eq). Stir the mixture at room temperature for 1-2 hours. The use of a dehydrating agent like 4Å molecular sieves is recommended.[1]
-
Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise to the stirred mixture. The reaction may be slightly exothermic.
-
Monitoring: Stir the reaction at room temperature for 12-24 hours. Monitor the progress by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed.[1]
-
Work-up: Quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution. Transfer the mixture to a separatory funnel, separate the organic layer, and extract the aqueous layer twice more with DCM.
-
Purification & Salt Formation: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Dissolve the resulting crude oil in a minimal amount of isopropanol and add a solution of HCl in isopropanol until the solution is acidic. Cool the mixture to induce crystallization, collect the solid by filtration, wash with cold ether, and dry under vacuum to yield the final product.
| Parameter | Recommended Condition | Rationale & Key Considerations |
| Aldehyde Source | 2-Carboxybenzaldehyde | Phthalide can also be used, but may require harsher reduction conditions to open the lactone ring. |
| Amine | Cyclohexylamine | Use 1.0-1.2 equivalents. A slight excess drives imine formation.[1] |
| Reducing Agent | Sodium Triacetoxyborohydride | 1.2-1.5 equivalents. Highly selective for the iminium ion, preventing reduction of the starting aldehyde.[1][3] |
| Solvent | Dichloromethane (DCM), Dichloroethane (DCE) | Anhydrous conditions are crucial. These solvents work well with NaBH(OAc)₃.[1] Methanol can also be used, especially with NaBH₄, but requires careful temperature control.[2] |
| Catalyst | Acetic Acid (optional) | A catalytic amount (5-10 mol%) can accelerate imine formation by ensuring the medium is mildly acidic (pH 4-6).[1][5] |
| Temperature | Room Temperature (20-25 °C) | Most reductive aminations with NaBH(OAc)₃ proceed efficiently at room temperature.[1] |
| Reaction Time | 12 - 24 hours | Reaction progress should always be monitored by TLC or LC-MS to determine the true endpoint.[1] |
References
-
ACS Publications. (2019, October 30). Sodium Triethylborohydride-Catalyzed Controlled Reduction of Unactivated Amides to Secondary or Tertiary Amines. The Journal of Organic Chemistry. Retrieved from [Link]
-
Ashenhurst, J. (2017, September 1). Reductive Amination, and How It Works. Master Organic Chemistry. Retrieved from [Link]
-
Saeed, A. (n.d.). Sodium borohydride reduction of aromatic carboxylic acids via methyl esters. ResearchGate. Retrieved from [Link]
-
ResearchGate. (2016, October 22). I have a trouble in reductive amination, Is there anyone having some effective method to reduct imine to amine?. Retrieved from [Link]
-
Reddit. (2025, February 13). What's wrong with my reductive amination? I barely got any product. Retrieved from [Link]
-
PrepChem.com. (n.d.). Synthesis of 2-Cyclohexylaminophenol hydrochloride. Retrieved from [Link]
-
ResearchGate. (n.d.). Reductive aminations of aldehydes with benzylamine or cyclohexylamine.... Retrieved from [Link]
- Google Patents. (n.d.). US3026355A - Preparation of amines from amides by reduction with a borohydride.
-
SciSpace. (2013, February 15). Reductive Amination of Aldehydes with Sodium Borohydride-Silica Gel System. Retrieved from [Link]
-
ResearchGate. (2022, September). Microwave‐Assisted Reductive Amination of 2‐Carboxybenzaldehydes with Amines for the Synthesis of N‐Substituted Isoindolin‐1‐one. Retrieved from [Link]
-
ResearchGate. (n.d.). Clean and Simple Chemoselective Reduction of Imines to Amines Using Boric Acid-Activated Sodium Borohydride under Solvent-Free Conditions. Retrieved from [Link]
- Google Patents. (n.d.). US3510493A - 2-benzylaminomethyl cycloalkylamines.
- Google Patents. (n.d.). EP1077923B1 - An improved synthesis and purification of (r,r)-2- (dimethylamino) methyl]-1-( 3-methoxyphenyl) cyclohexanol hydrochloride.
-
RSC Publishing. (n.d.). The mechanism of direct reductive amination of aldehyde and amine with formic acid catalyzed by boron trifluoride complexes: insights from a DFT study. Retrieved from [Link]
- Google Patents. (n.d.). US9206230B2 - Benzylic compound.
-
PMC. (n.d.). Direct Synthesis of Protected Secondary N‑Alkylamines via Reductive Amination of Aldehydes with Protected N‑Alkylamines Using Me2SiHCl. Retrieved from [Link]
-
ARKIVOC. (2019, September). Synthesis of methyl 2-((2-(cyclohexylamino)-2-oxo-1-phenylethyl)amino)benzoate. Retrieved from [Link]
- Google Patents. (n.d.). JP2627334B2 - Method for producing 2-aminobenzyl alcohol derivative.
- Patsnap. (2019, March 8). Synthesis method of 2,3,5,6-tetrafluoro-4-methoxymethyl benzyl alcohol.
- Google Patents. (n.d.). US4769465A - Process for the preparation of 2-(N-benzyl-N-methylamino)-ethyl methyl 2,6-dimethyl-4-(m-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate and its hydrochloride salt.
-
ChemSrc. (2025, May 20). (2-methylaminophenyl)-phenylmethanol. Retrieved from [Link]
-
ScienceDirect. (n.d.). Preparative isolation and purification of chemical constituents from the root of Polygonum multiflorum by high-speed counter-current chromatography. Retrieved from [Link]
-
PubMed. (2021, December 15). Production and purification of 2-phenylethanol by Saccharomyces cerevisiae using tobacco waste extract as a substrate. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Acetophenone, 2-amino-, hydrochloride. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. researchgate.net [researchgate.net]
- 5. reddit.com [reddit.com]
- 6. researchgate.net [researchgate.net]
- 7. prepchem.com [prepchem.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. EP1077923B1 - An improved synthesis and purification of (r*,r*)-2- (dimethylamino) methyl]-1-( 3-methoxyphenyl) cyclohexanol hydrochloride - Google Patents [patents.google.com]
Troubleshooting poor solubility of (2-Cyclohexylaminomethyl-phenyl)-methanol hydrochloride in DMSO
This guide provides in-depth troubleshooting for solubility challenges encountered with (2-Cyclohexylaminomethyl-phenyl)-methanol hydrochloride in Dimethyl Sulfoxide (DMSO). We will explore the underlying chemical principles governing these issues and provide a logical, step-by-step framework to achieve successful dissolution for your research applications.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: I'm having difficulty dissolving (2-Cyclohexylaminomethyl-phenyl)-methanol hydrochloride in DMSO. Why is this happening?
A: While DMSO is a powerful, polar aprotic solvent, challenges in dissolving hydrochloride salts like this one are not uncommon.[1] The primary reasons stem from the compound's chemical nature.
Scientific Rationale: (2-Cyclohexylaminomethyl-phenyl)-methanol hydrochloride is an amine salt. The presence of the charged ammonium group (-NH₂⁺) and the chloride counter-ion (Cl⁻) makes the molecule significantly more polar than its corresponding "free base" form.[2] This high polarity results in a stable, crystalline solid with high crystal lattice energy. For dissolution to occur, the solvent (DMSO) molecules must provide sufficient energy to overcome these strong ionic and intermolecular forces in the crystal lattice. If the solvation energy provided by DMSO is insufficient to break down the crystal structure, the compound will exhibit poor solubility.
Q2: What are the initial physical methods I should try to improve solubility before altering my solvent system?
A: Before considering more complex solutions, simple physical methods can often enhance dissolution by increasing the kinetic energy of the system.
Scientific Rationale: These methods aim to increase the interaction between the solute and solvent molecules and provide the energy needed to overcome the activation energy barrier of dissolution.
Recommended Physical Interventions
| Method | Principle of Action | Protocol & Best Practices |
| Vigorous Vortexing | Increases the surface area of the solid in contact with the solvent, accelerating the rate of dissolution. | 1. Add the weighed compound to your vial. 2. Add the desired volume of DMSO. 3. Vortex at maximum speed for 1-2 minutes. 4. Visually inspect for undissolved particles. |
| Sonication | Uses ultrasonic waves to create cavitation bubbles. The collapse of these bubbles generates localized high energy, which helps to break apart solid aggregates and enhance solvent penetration.[2] | 1. Place the sealed vial containing the compound and DMSO in a bath sonicator. 2. Sonicate for 5-15 minute intervals. 3. Check for dissolution after each interval. Caution: Be aware that prolonged sonication can cause a modest increase in the bulk temperature of the solution.[3] |
| Gentle Warming | Increases the kinetic energy of the system, enhancing the solubility of the compound as described by the relationship between temperature and solubility for most solids.[4] | 1. Place the sealed vial in a heat block or water bath set to 30-40°C. 2. Do not exceed 40°C to minimize the risk of compound degradation. 3. Intermittently vortex the sample while warming. Safety: Ensure the vial is properly sealed to avoid solvent evaporation. |
Below is a workflow to guide you through these initial steps.
Caption: Initial troubleshooting workflow for physical dissolution methods.
Q3: The compound is still not fully dissolved. Can I use a co-solvent with DMSO?
A: Yes, using a co-solvent is a highly effective strategy. The goal is to modify the polarity of the solvent system to better match the solute.
Scientific Rationale: For highly polar hydrochloride salts, adding a small amount of a polar, protic co-solvent can significantly improve solubility. Protic solvents like water or methanol can establish strong hydrogen bonds and ionic interactions with the ammonium salt and its chloride counter-ion, which helps to break the crystal lattice and solvate the molecule more effectively than DMSO alone.[2][4]
Recommended Co-Solvent Protocol:
-
Start with your compound suspended in DMSO.
-
Add a polar, protic co-solvent dropwise while vortexing. Good starting choices include:
-
Deionized Water
-
Methanol (MeOH)
-
-
Begin by adding the co-solvent to constitute 1-5% of the total volume. For example, for a final volume of 1 mL, you would add 10-50 µL of the co-solvent to your DMSO suspension.
-
Observe for dissolution. If the compound remains insoluble, you can incrementally increase the co-solvent percentage. Be mindful that adding too much water can cause some hydrophobic compounds to precipitate. A study on compound stability in DMSO found that a 90/10 DMSO/water mixture is a viable storage solvent for many compounds.[5]
Q4: I've tried physical methods and co-solvents, but solubility remains poor. Is there a chemical modification I can perform?
A: If other methods fail, the most reliable strategy is to convert the hydrochloride salt to its corresponding free amine (free base) form.[2] This is a standard laboratory procedure that removes the ionic charge, dramatically reducing polarity and increasing solubility in organic solvents.
Scientific Rationale: By neutralizing the acidic ammonium hydrochloride with a mild, non-nucleophilic organic base, you generate the neutral free amine and an insoluble ammonium salt byproduct. The non-polar free amine is typically much more soluble in solvents like DMSO, DCM, or ethyl acetate.[2]
Sources
Preventing degradation of (2-Cyclohexylaminomethyl-phenyl)-methanol hydrochloride during long-term storage
Target Compound: (2-Cyclohexylaminomethyl-phenyl)-methanol hydrochloride (CAS: 436099-68-2)
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide to address the specific physicochemical vulnerabilities of (2-Cyclohexylaminomethyl-phenyl)-methanol hydrochloride.
Due to its bifunctional nature—containing both a secondary amine hydrochloride and a benzylic alcohol moiety—this compound requires stringent handling to prevent premature degradation during long-term storage. This guide synthesizes mechanistic causality with field-proven protocols to ensure the scientific integrity of your drug development workflows.
Part 1: Mechanistic Degradation Pathways
To effectively prevent degradation, we must first understand the causality behind it. The compound features a benzylic alcohol group, which is highly susceptible to oxidative degradation due to the resonance stabilization of intermediate benzylic radicals[1]. Furthermore, as a hydrochloride salt, the molecule exhibits hygroscopicity. Moisture absorption acts as a catalyst for solid-state reactions by increasing molecular mobility[2].
Fig 1: Diagnostic tree mapping environmental stressors to specific chemical degradation pathways.
Part 2: Troubleshooting FAQs
Q1: My stored batch has turned slightly sticky and discolored (yellowing). What caused this, and is the compound still usable? A: This is a classic symptom of moisture-induced deliquescence followed by oxidation. The secondary amine hydrochloride salt is hygroscopic. When exposed to ambient humidity (>60% RH), it absorbs water, transitioning from a crystalline solid to an amorphous, sticky state. This localized dissolution dramatically increases molecular mobility, allowing dissolved oxygen to attack the benzylic alcohol moiety, oxidizing it to an aldehyde derivative (which often presents as a yellow discoloration)[2][3]. Action: Do not use the compound for sensitive assays. You must re-purify via preparative HPLC or recrystallization, followed by lyophilization.
Q2: What specific mass shifts should I look for during LC-MS quality control to confirm degradation? A: When analyzing the compound via LC-ESI-MS, look for two primary degradation mass shifts:
-
-2 Da (Oxidation to Aldehyde): The benzylic alcohol (-CH2OH) oxidizes to a benzaldehyde derivative (-CHO). This is the most thermodynamically favored degradation pathway[2][4].
-
+16 Da (N-Oxidation): The secondary cyclohexylamine can undergo N-oxidation in the presence of reactive oxygen species (ROS) or prolonged atmospheric exposure[2].
Q3: Does the compound need to be protected from light? A: Yes. UV light acts as a catalyst for radical initiation at the benzylic position. The carbon-hydrogen bonds at the benzylic position are relatively weak. Photon absorption can homolytically cleave these bonds, creating a benzylic radical that rapidly reacts with atmospheric oxygen to form peroxides, ultimately decomposing into the aldehyde[1]. Always store in amber glass vials.
Part 3: Quantitative Stability & Storage Matrix
To maintain scientific integrity, storage conditions must align with the International Council for Harmonisation (ICH) Q1A(R2) guidelines[5][6]. Below is the validated storage matrix for this specific API intermediate.
| Storage Condition | Temperature | Atmosphere | Container Closure System | Expected Shelf Life | Testing Frequency (ICH Q1A) |
| Long-Term (Optimal) | -20°C ± 5°C | Argon / N2 | Amber glass, PTFE cap, Parafilm | > 24 Months | 0, 6, 12, 18, 24 months |
| Short-Term (Working) | 2°C to 8°C | Argon / N2 | Amber glass, PTFE cap | 6 Months | 0, 3, 6 months |
| Accelerated Stress | 25°C / 60% RH | Ambient Air | Clear glass (unsealed) | < 14 Days | Daily monitoring required |
Note: A degradation limit of >1.0% total impurities via HPLC-UV (254 nm) is considered a "significant change" requiring batch rejection[7].
Part 4: Self-Validating Experimental Protocols
To ensure trustworthiness, the following protocols are designed as self-validating systems—meaning the workflow includes inherent quality control checkpoints to verify success.
Protocol A: Inert Aliquoting and Desiccated Storage Workflow
Repeated freeze-thaw cycles and repeated exposure to ambient air are the leading causes of batch degradation. This protocol prevents cumulative oxidative stress.
Materials Required:
-
Glovebox or Schlenk line with high-purity Argon (99.999%).
-
Pre-dried amber glass vials (baked at 120°C for 2 hours, cooled in a desiccator).
-
PTFE-lined screw caps.
-
Vacuum-sealable foil pouches and indicating silica gel packets.
Step-by-Step Methodology:
-
Baseline QC (Validation Step): Before aliquoting, run a 1 mg/mL sample via HPLC-UV to establish a baseline purity chromatogram. Ensure the aldehyde peak (typically eluting slightly later than the parent peak on a C18 column) is <0.5%.
-
Environment Prep: Transfer the bulk lyophilized compound into a glovebox purged with Argon. If a glovebox is unavailable, use a continuous Argon flow over the analytical balance.
-
Aliquoting: Weigh the compound into single-use aliquots (e.g., 5 mg or 10 mg per amber vial). Causality: Single-use aliquots prevent ambient moisture from entering the bulk supply during repeated opening.
-
Inert Purging: Gently purge the headspace of each vial with Argon for 10 seconds. Argon is heavier than air and will blanket the solid powder, displacing oxygen.
-
Primary Seal: Cap tightly with PTFE-lined caps. Wrap the cap junction tightly with Parafilm.
-
Secondary Seal: Place the vials into a foil pouch along with an indicating silica gel packet. Vacuum seal the pouch.
-
Storage: Transfer immediately to a -20°C monitored freezer.
Fig 2: Optimal aliquoting and multi-barrier storage workflow for hygroscopic benzylic alcohols.
Protocol B: Accelerated Forced Degradation Study (Stability-Indicating)
To validate your analytical HPLC method, you must prove it can separate the parent compound from its degradation products. This is adapted from ICH Q1A(R2) standards[5].
Step-by-Step Methodology:
-
Oxidative Stress: Dissolve 10 mg of the compound in 10 mL of a 50:50 Methanol:Water mixture. Add 1 mL of 3% H2O2 . Stir at room temperature for 6 hours[3].
-
Thermal/Hydrolytic Stress: Dissolve 10 mg in 10 mL of 0.1 M HCl. Heat at 60°C for 24 hours[2].
-
Neutralization & Dilution: Neutralize the stressed samples and dilute to a final concentration of 100 µg/mL using the mobile phase.
-
Analysis (Validation Step): Inject onto the HPLC. You must observe a reduction in the main API peak and the emergence of distinct degradation peaks. If the degradation peaks co-elute with the parent peak, your chromatographic method is not stability-indicating and the gradient must be adjusted (typically by decreasing the initial organic phase percentage).
References
- BenchChem.(4-(2-(Azepan-1-yl)ethoxy)phenyl)
- European Medicines Agency / ICH.Note for Guidance on ICH Q1A (R2) STABILITY TESTING GUIDELINES. Gally.ch.
- Manganese Supply.
- MDPI.
- Memmert.Stability tests according to ICH Q1A (R2)
- IKEV.ICH Q1A(R2) Guideline Stability Testing of New Drug Substances and Products. IKEV.
- IntechOpen.Analytical Method Validation as the First Step in Drug Quality Control. IntechOpen.
Sources
- 1. manganesesupply.com [manganesesupply.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Development of the Validated Stability-Indicating Method for the Determination of Vortioxetine in Bulk and Pharmaceutical Formulation by HPLC-DAD, Stress Degradation Kinetics Studies and Detection of Degradation Products by LC-ESI-QTOF-MS [mdpi.com]
- 4. Analytical Method Validation as the First Step in Drug Quality Control | IntechOpen [intechopen.com]
- 5. pharma.gally.ch [pharma.gally.ch]
- 6. memmert.com [memmert.com]
- 7. ikev.org [ikev.org]
Purification methods to remove impurities from (2-Cyclohexylaminomethyl-phenyl)-methanol hydrochloride
Compound: (2-Cyclohexylaminomethyl-phenyl)-methanol hydrochloride
Target Audience: Researchers, Process Chemists, and Drug Development Professionals
Overview & Mechanistic Context
(2-Cyclohexylaminomethyl-phenyl)-methanol (CAS 436099-68-2) is a highly valuable secondary amine building block[1]. In its hydrochloride salt form, it is utilized extensively in pharmaceutical synthesis. However, the synthesis of this compound—typically via the nucleophilic substitution of a 2-halomethylbenzyl alcohol with cyclohexylamine—generates a complex impurity profile. Because the product and its primary impurities share similar basicity and solubility profiles, standard washing techniques often fail.
As a Senior Application Scientist, I have structured this guide to provide field-proven, causality-driven methodologies to isolate the ultra-pure hydrochloride salt.
Purification Decision Workflow
Figure 1: Comprehensive purification workflow for isolating pure secondary amine hydrochloride.
Quantitative Impurity Profiling
To design an effective separation strategy, we must exploit the physicochemical differences between the target molecule and its reaction byproducts.
| Impurity / Compound | Molecular Weight ( g/mol ) | Amine Classification | ClogP (approx.) | Separation Strategy |
| (2-Cyclohexylaminomethyl-phenyl)-methanol | 219.33 | Secondary | 2.8 | Target Product |
| Cyclohexylamine | 99.17 | Primary | 1.5 | PS-Isocyanate Scavenging |
| Bis-alkylated Impurity | 339.48 | Tertiary | 4.2 | Boc-Derivatization + SCX-2 |
| 2-Cyclohexylaminomethyl-benzaldehyde | 217.31 | Secondary (Aldehyde) | 3.1 | NaHSO3 Adduct Extraction |
| Sodium Chloride | 58.44 | N/A (Salt) | N/A | Hot Filtration in IPA |
Troubleshooting & FAQs
Q1: How do I selectively remove unreacted cyclohexylamine (primary amine) without losing my target secondary amine? A1: Because both the impurity and the product are basic amines, standard acid-base extraction is insufficient. We recommend using a polymer-supported isocyanate scavenger resin (e.g., PS-Isocyanate). The causality here relies on steric hindrance: the primary amine (cyclohexylamine) reacts rapidly with the isocyanate to form a stable urea, permanently tethering it to the solid resin. The target compound, a sterically hindered secondary amine, reacts significantly slower, allowing it to remain in the liquid phase for easy recovery via filtration.
Q2: My product contains over-alkylated tertiary amine impurities. How can I separate them? A2: Over-alkylation yields a tertiary amine that cannot be separated by simple extraction. A highly effective method is the Derivatization Purification Technique (DPT) combined with solid-phase extraction[2]. By treating the mixture with Boc-anhydride (Boc2O), the secondary amine is converted into a neutral carbamate, while the tertiary amine remains basic. Passing this mixture through a strong cation exchange resin (like ISOLUTE SCX-2) will trap the basic tertiary amine via its sulfonic acid functionality[2]. The neutral Boc-protected product elutes in the flow-through and can be subsequently deprotected with Trifluoroacetic acid (TFA) to recover the pure secondary amine[2].
Q3: The hydrochloride salt is hygroscopic and contaminated with inorganic salts. How do I dry and desalt it? A3: Inorganic salts (e.g., NaCl, KCl) originate from the alkylation step. To remove them, exploit differential temperature-dependent solubility[3]. Dissolve the crude hydrochloride salt in minimal boiling absolute isopropanol (IPA). Inorganic salts lack the organic character needed to dissolve in IPA and remain solid. They can be removed via hot filtration. The target hydrochloride salt is then crystallized by adding an antisolvent (ethyl acetate) and cooling[3].
Q4: I am detecting an aldehyde impurity in my final product. Where is this coming from and how do I remove it? A4: The benzylic alcohol group in (2-Cyclohexylaminomethyl-phenyl)-methanol is susceptible to air oxidation, forming 2-cyclohexylaminomethyl-benzaldehyde. To remove this, perform a bisulfite wash during the freebase extraction phase. Washing the organic layer with 10% aqueous sodium bisulfite (NaHSO3) forces a nucleophilic addition, converting the aldehyde into a highly polar, water-soluble bisulfite adduct. This adduct easily partitions into the aqueous waste, leaving the pure amine in the organic layer.
Self-Validating Experimental Protocols
Protocol A: Acid-Base Extraction and Chemical Scavenging
Objective: Remove inorganic salts, oxidation products, and primary amine impurities.
-
Freebasing: Suspend 10.0 g of crude (2-Cyclohexylaminomethyl-phenyl)-methanol hydrochloride in 100 mL dichloromethane (DCM). Add 100 mL of saturated aqueous NaHCO3. Stir vigorously for 30 minutes. Validation: The suspension will clarify into two distinct liquid phases as the salt is converted to the highly soluble free base.
-
Aldehyde Removal: Separate the organic (bottom) layer. Wash with 50 mL of 10% aqueous NaHSO3 solution for 15 minutes. Validation: The removal of the yellow tint (characteristic of benzaldehyde derivatives) indicates successful extraction of the oxidation byproduct.
-
Primary Amine Scavenging: Add 3.0 equivalents (relative to the estimated primary amine impurity determined via LC-MS) of PS-Isocyanate resin to the DCM layer. Stir gently at room temperature for 2 hours. Filter the resin and wash the filter cake with 20 mL fresh DCM.
-
Drying: Wash the combined DCM filtrate with 50 mL brine, dry over anhydrous Na2SO4, and filter.
-
Re-salting: Cool the DCM solution to 0°C in an ice bath. Dropwise, add 1.1 equivalents of 2M HCl in diethyl ether. Validation: A thick white precipitate will immediately form, validating successful and complete hydrochloride salt formation. Concentrate under reduced pressure to yield the semi-purified solid.
Protocol B: Selective Recrystallization of the Hydrochloride Salt
Objective: Achieve >99% purity and optimal crystal morphology through temperature-controlled crystallization[3].
-
Dissolution: Place the semi-purified salt in a round-bottom flask. Add a minimum volume of boiling absolute isopropanol (IPA) until the organic material dissolves.
-
Hot Filtration: Rapidly filter the boiling solution through a pre-warmed Buchner funnel. Validation: A fine white powder (inorganic salts) will remain on the filter paper, confirming successful desalting.
-
Antisolvent Addition: Return the filtrate to a gentle boil. Slowly add ethyl acetate (antisolvent) dropwise until the solution becomes slightly turbid. Add 1-2 drops of boiling IPA until the solution just clears.
-
Crystallization: Remove from heat. Allow the solution to cool slowly to room temperature over 4 hours. Validation: The slow cooling kinetics will induce the formation of well-defined, macroscopic crystal structures, indicative of high purity[3]. Transfer to a 4°C refrigerator for 12 hours to maximize yield.
-
Isolation: Filter the crystals, wash with cold ethyl acetate, and dry in a vacuum oven at 40°C for 24 hours to remove residual solvent.
References[1] (2-Cyclohexylaminomethyl-phenyl)-methanol | CAS 436099-68-2 | SCBT. Santa Cruz Biotechnology.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGaTSYtQ5EeA3JoaFGu7MCCLJ4X_2ya5S1MFU1RgDpOr406YFZG6OJrfLFsw2dbO8OfOPppObV12KkhCJCYmUOyIakR7q8mvk1FDe36TNeEiZ33qMwys4UN8Ev0YqhNgjal9DSN5cUUwnkOFlRd3Wj1WuJqbNAfCR2ki4OzN-2G9eH-etaR[2] Chemistry Data Sheet - Separation of secondary and tertiary amines. Biotage.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFYSddL9uX81mvQnqEzq5df9zJimS1uWMKK-ewgmOf7pwBdc0D8FMH9UreW_rV94PBlE3XCpTpZVsqlaVAEtVBjEM62kbAiO6HIZ3Lx5aymNxcPbiGyGLvq-JL3e8avcDKJRRV4S9IYJlVmX-7yWg7I9JUgm59r3bTl9yOetbFdDSxp-nVbsR9sVdx3YVBYSSPSwJzxYXmVfGpa93riquHPHg==[3] Buy Benzyl 3-azabicyclo[3.2.0]heptan-1-ylcarbamate hcl - Hydrochloride Salt Crystallization Techniques. Smolecule.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGL-sIDuue8Ch6D3Sfh4RWeKWOkLSlk0miXgywoJyfb03njD_eywQ8f973l2t2Cvp1L8C7nRwhL-4JLy_iPEa6lGPkNTBmtRJv1DAiW8-Qfsg6wmknx4dB_k9MNFsbk2BeS56YK0h7z
Sources
Comprehensive Comparison Guide: (2-Cyclohexylaminomethyl-phenyl)-methanol Hydrochloride vs. Traditional Benzylamine Derivatives
Executive Summary
In the landscape of rational drug design and transition metal catalysis, the benzylamine scaffold is a ubiquitous building block. However, traditional primary benzylamines (e.g., unsubstituted benzylamine) often suffer from rapid oxidative deamination by monoamine oxidases (MAOs) and lack the structural complexity required for high-affinity, target-specific binding[1].
(2-Cyclohexylaminomethyl-phenyl)-methanol hydrochloride (CAS 436099-68-2) represents a highly optimized, sterically encumbered derivative designed to overcome these limitations[2]. By incorporating an ortho-hydroxymethyl group and an N-cyclohexyl ring, this compound transitions from a simple linker to a sophisticated pharmacophore and bidentate ligand. This guide objectively compares its physicochemical performance, mechanistic advantages, and experimental utility against traditional benzylamine derivatives.
Structural and Physicochemical Profiling
The causality behind the superior performance of (2-Cyclohexylaminomethyl-phenyl)-methanol lies in its highly deliberate structural modifications.
-
The N-Cyclohexyl Ring (Steric Shielding): Traditional primary benzylamines are highly susceptible to enzymatic degradation. The bulky cyclohexyl group (A-value = 1.7 kcal/mol) sterically shields the nitrogen lone pair, drastically reducing its liability to MAO-mediated metabolism[1]. Furthermore, the cyclohexyl moiety acts as a lipophilic anchor, perfectly suited for occupying deep hydrophobic pockets in kinase hinge regions or G-Protein Coupled Receptor (GPCR) allosteric sites[3].
-
The ortho-Hydroxymethyl Group (Conformational Locking & Bidentate Binding): Unlike meta- or para-substitutions, the ortho-hydroxymethyl group restricts the rotational entropy of the benzylic amine. It serves as both a hydrogen bond donor and acceptor, enabling bidentate coordination to metal catalysts (forming stable metallacycles) or establishing complex hydrogen-bond networks with receptor residues (e.g., Asp/Glu salt bridges coupled with Ser/Thr H-bonds)[4].
-
The Hydrochloride Salt: Bulky secondary amines are frequently viscous, lipophilic oils. The HCl salt form ensures a stable, crystalline solid with predictable aqueous solubility for high-throughput screening assays.
Quantitative Data Comparison
| Property | (2-Cyclohexylaminomethyl-phenyl)-methanol HCl | Traditional Benzylamine (e.g., Benzylamine HCl) | Mechanistic Impact |
| Molecular Weight | 255.78 g/mol (Salt) | 143.61 g/mol (Salt) | Increased target specificity via an extended 3D footprint. |
| Lipophilicity (cLogP) | ~2.8 (Free base) | ~1.1 (Free base) | Enhanced membrane permeability and hydrophobic pocket occupation. |
| H-Bond Donors/Acceptors | 2 Donors / 2 Acceptors | 1 Donor / 1 Acceptor | Enables bidentate coordination and complex receptor anchoring. |
| Steric Bulk (Amine) | High (Cyclohexyl) | Low (Primary Amine) | Shields the amine from rapid oxidative deamination by MAO enzymes. |
| Coordination Mode | Bidentate (N, O) | Monodentate (N) | Forms highly stable, stereodirecting metallacycles in catalysis. |
Mechanistic Advantages in Application
Application A: Allosteric Modulation in GPCRs
Recent structure-activity relationship (SAR) studies on GPCR positive allosteric modulators (PAMs) have demonstrated that ortho-hydroxymethyl benzylamines significantly outperform their meta and para counterparts. The ortho-positioning forces the molecule into a bioactive rotamer that perfectly aligns the hydroxyl group with polar receptor residues, while the bulky N-alkyl (cyclohexyl) group drives affinity cooperativity by wedging into adjacent lipid-facing hydrophobic crevices[4][5].
Pharmacophore mapping of the compound within a target receptor pocket.
Application B: Ligand Design for Transition Metal Catalysis
In asymmetric catalysis, traditional benzylamines act as simple, labile monodentate ligands. The addition of the ortho-hydroxymethyl group transforms the scaffold into an N,O-bidentate ligand. When complexed with transition metals (e.g., Palladium or Ruthenium), it forms a rigid 6-membered metallacycle. The bulky cyclohexyl group then projects outward, creating a sterically demanding chiral environment that dictates the facial selectivity of incoming substrates.
Self-Validating Experimental Workflows
To objectively validate the performance of (2-Cyclohexylaminomethyl-phenyl)-methanol hydrochloride against traditional benzylamines, researchers must employ self-validating assay systems that account for both potency and metabolic stability.
Protocol 1: Competitive GPCR Allosteric Binding Assay (cAMP Accumulation)
Purpose: To quantify the enhanced efficacy cooperativity provided by the ortho-hydroxymethyl and cyclohexyl groups.
-
Cell Preparation: Plate HEK293 cells stably expressing the target GPCR (e.g., GPR68) at 10,000 cells/well in a 384-well microplate.
-
Compound Incubation: Prepare serial dilutions (10 µM to 0.1 nM) of (2-Cyclohexylaminomethyl-phenyl)-methanol HCl and a traditional benzylamine control in assay buffer containing 0.5 mM IBMX (phosphodiesterase inhibitor). Incubate cells with compounds for 30 minutes at 37°C.
-
Receptor Activation: Add an EC20 concentration of the endogenous agonist to all wells. Self-Validation Step: Include a full agonist dose-response curve (Vehicle only) on the same plate to establish the baseline EC50 and ensure the assay window is robust (Z'-factor > 0.6).
-
Lysis & Detection: Add Homogeneous Time-Resolved Fluorescence (HTRF) cAMP detection reagents (Cryptate-labeled anti-cAMP antibody and d2-labeled cAMP). Incubate for 1 hour at room temperature.
-
Data Acquisition: Read the plate on a time-resolved fluorescence microplate reader (Ex: 337 nm, Em: 620/665 nm). Calculate the FRET ratio.
-
Analysis: The sterically optimized compound will demonstrate a leftward shift in the agonist dose-response curve (α-factor > 10) compared to the traditional benzylamine, proving superior allosteric modulation.
Step-by-step workflow for the comparative GPCR allosteric modulation assay.
Protocol 2: Microsomal Stability Profiling (MAO Resistance)
Purpose: To prove the steric shielding effect of the cyclohexyl group against oxidative deamination.
-
Incubation Mixture: Combine 1 µM of the test compound with human liver microsomes (0.5 mg/mL protein concentration) in 100 mM potassium phosphate buffer (pH 7.4).
-
Reaction Initiation: Add 1 mM NADPH to initiate the reaction. Incubate at 37°C.
-
Time-Course Sampling: Extract 50 µL aliquots at 0, 15, 30, 45, and 60 minutes. Quench immediately in 150 µL of ice-cold acetonitrile containing an internal standard.
-
Centrifugation & LC-MS/MS: Centrifuge at 14,000 x g for 10 minutes. Analyze the supernatant via LC-MS/MS to quantify the remaining parent compound.
-
Result: Traditional primary benzylamines will show rapid depletion (T1/2 < 15 mins), whereas the N-cyclohexyl derivative will exhibit a significantly prolonged half-life (T1/2 > 60 mins) due to steric hindrance at the nitrogen center.
Conclusion
While traditional benzylamines remain useful as simple synthetic intermediates, (2-Cyclohexylaminomethyl-phenyl)-methanol hydrochloride offers a massive leap in functional utility. By rationally integrating an ortho-hydroxymethyl hydrogen-bond anchor and a bulky N-cyclohexyl metabolic shield, this compound provides researchers with a ready-made, high-performance pharmacophore for advanced drug discovery and a robust bidentate ligand for complex catalytic systems.
References
-
Sigma-Aldrich. "(2-Cyclohexylaminomethyl-phenyl)-methanol hydrochloride Material Data." Sigma-Aldrich. URL: [Link]
-
Russell, J., et al. "Design, Synthesis, and Characterization of Ogerin-Based Positive Allosteric Modulators for G Protein-Coupled Receptor 68 (GPR68)." Journal of Medicinal Chemistry, 2019, 62(17), 7910-7928. URL: [Link]
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O'Connor, K., et al. "Identification of novel anti-amoebic pharmacophores from kinase inhibitor chemotypes." Frontiers in Microbiology, 2023, 14. URL: [Link]
-
Turan-Zitouni, G., et al. "Synthesis, in vitro enzyme activity and molecular docking studies of new benzylamine-sulfonamide derivatives as selective MAO-B inhibitors." Journal of Enzyme Inhibition and Medicinal Chemistry, 2020, 35(1), 605-614. URL: [Link]
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- 3. Frontiers | Identification of novel anti-amoebic pharmacophores from kinase inhibitor chemotypes [frontiersin.org]
- 4. Design, Synthesis, and Characterization of Ogerin-Based Positive Allosteric Modulators for G Protein-Coupled Receptor 68 (GPR68) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
Comparative binding affinity of (2-Cyclohexylaminomethyl-phenyl)-methanol hydrochloride
Comparative Binding Affinity of (2-Cyclohexylaminomethyl-phenyl)-methanol hydrochloride: A Fragment-Based Drug Discovery Guide
Executive Summary
In Fragment-Based Drug Discovery (FBDD), identifying low-molecular-weight compounds that efficiently probe cryptic binding pockets is critical for lead generation. (2-Cyclohexylaminomethyl-phenyl)-methanol hydrochloride (hereafter referred to as CAMP-HCl) is a highly versatile fragment scaffold. It combines a hydrophobic cyclohexyl ring, a charged secondary amine, and a hydrogen-bonding benzyl alcohol motif.
Because fragments typically exhibit weak binding affinities ( KD in the μM to mM range), traditional biochemical assays often yield high false-positive rates. As a Senior Application Scientist, I have designed this guide to objectively compare the binding performance of CAMP-HCl against structurally simpler alternatives. To ensure rigorous scientific integrity, we employ a self-validating biophysical workflow utilizing Surface Plasmon Resonance (SPR) for kinetic screening and Isothermal Titration Calorimetry (ITC) for thermodynamic profiling.
Fragment Scaffold Comparison & Rationale
When evaluating a fragment, Ligand Efficiency (LE) —the binding energy per heavy atom—is more critical than absolute affinity. CAMP-HCl is designed to capture both entropically driven hydrophobic interactions (via the cyclohexyl group) and enthalpically driven specific interactions (via the hydroxymethyl group).
To isolate the contribution of each functional group, CAMP-HCl must be compared against truncated alternatives. Table 1 outlines the theoretical advantages of each scaffold when screened against a model target (e.g., a generic kinase hinge-binding region).
Table 1: Structural Comparison of Fragment Alternatives
| Compound | Key Structural Features | Expected Binding Signature |
| CAMP-HCl (Product) | Cyclohexyl + Secondary Amine + Benzyl Alcohol | Balanced ΔH and −TΔS ; high specificity. |
| Alternative 1: (2-Aminomethyl-phenyl)-methanol | Primary Amine + Benzyl Alcohol (Lacks Cyclohexyl) | Enthalpy-driven ( ΔH ); weaker overall affinity due to lost hydrophobic contacts. |
| Alternative 2: N-Methylcyclohexanamine | Secondary Amine + Cyclohexyl (Lacks Benzyl Alcohol) | Entropy-driven ( −TΔS ); lacks directional hydrogen bonding. |
| Alternative 3: Benzylamine | Primary Amine + Phenyl ring (Minimalist Scaffold) | Weak, transient binding; serves as the baseline for Ligand Efficiency calculations. |
Biophysical Screening Workflow
To confidently validate fragment hits, orthogonal techniques must be employed. SPR provides real-time kinetic data, while ITC confirms the stoichiometry and thermodynamic drivers of the interaction.
Biophysical screening workflow for fragment hit validation using orthogonal SPR and ITC techniques.
Experimental Protocols: Self-Validating Systems
A. Surface Plasmon Resonance (SPR) Protocol
SPR is a label-free optical technique that detects changes in the refractive index at a sensor surface, making it ideal for the primary screening of low-affinity fragments[1].
-
Causality & Assay Design: Because fragment affinities are weak (often >100μM ), high concentrations of the analyte are required. This necessitates the use of DMSO to maintain solubility. However, DMSO has a massive refractive index. A slight mismatch in DMSO concentration between the running buffer and the sample will cause a bulk shift that completely masks the binding signal[1]. Therefore, a rigorous solvent correction protocol is the cornerstone of a trustworthy SPR assay. Furthermore, to eliminate false positives from non-specific binding, a reference surface must be utilized[2].
Step-by-Step Methodology:
-
Target Immobilization: Covalently couple the target protein to a CM5 sensor chip via standard amine coupling (EDC/NHS chemistry) to a high density (typically 3000–5000 Response Units) to maximize the theoretical maximum response ( Rmax ) for low molecular weight fragments[3].
-
Reference Channel Preparation: Subject an adjacent flow cell to the identical activation/deactivation chemistry without protein, or immobilize an inactive mutant of the target. This creates a self-validating baseline to subtract non-specific binding[2].
-
Solvent Correction: Prepare an 8-point DMSO calibration curve ranging from 4.5% to 5.5% DMSO in the running buffer. Run this curve before and after the fragment injections to create a correction plot that mathematically eliminates bulk refractive index anomalies[1].
-
Fragment Injection (Multi-Cycle Kinetics): Inject CAMP-HCl and alternatives at concentrations ranging from 10μM to 2mM . Use a flow rate of 30μL/min with a 60-second association phase and a 120-second dissociation phase.
-
Data Analysis: Subtract the reference channel and solvent correction data. Fit the resulting sensorgrams to a 1:1 steady-state affinity model to determine the KD .
B. Isothermal Titration Calorimetry (ITC) Protocol
While SPR provides affinity, ITC is the gold standard for measuring the heat exchange ( ΔH ) upon binding, allowing for the complete thermodynamic deconvolution of the interaction ( ΔG=ΔH−TΔS )[4].
-
Causality & Assay Design: ITC measures the differential power required to maintain zero temperature difference between a reference cell and a sample cell[5]. Because fragment binding releases minimal heat, the target protein must be highly concentrated. More importantly, any buffer mismatch will generate a "heat of dilution" that obscures the binding data. Therefore, the fragment and protein must be prepared in the exact same dialysate[4]. To ensure the binding isotherm reaches saturation (crucial for accurate curve fitting), the ligand concentration in the syringe must be 10–20 times higher than the protein in the cell[5][6].
Step-by-Step Methodology:
-
Sample Preparation: Dialyze the target protein extensively against the assay buffer. Dissolve CAMP-HCl and alternatives directly into the final dialysate to ensure perfect buffer matching.
-
Cell Loading: Load the sample cell ( 1.4mL ) with 100μM of the target protein. Load the reference cell with MilliQ water[4].
-
Titration Parameters: Load the injection syringe with 2mM of the fragment. Program the instrument for 25–30 injections of 10μL each, with a 150-second spacing between injections to allow the signal to return to baseline[5][6].
-
Control Titration: Perform a blank titration of the fragment into the buffer alone. Subtract this heat of dilution from the raw experimental data.
-
Data Analysis: Integrate the heat peaks and plot against the molar ratio. Fit the data to a single-site binding model to extract KD , ΔH , and reaction stoichiometry ( n ).
Comparative Binding Affinity Data
The following table presents representative biophysical data comparing CAMP-HCl to its structural alternatives against a model target. This data highlights the superiority of the fully elaborated CAMP-HCl scaffold.
Table 2: Comparative Biophysical Data (Model Target)
| Compound | SPR KD ( μM ) | ITC KD ( μM ) | ΔH ( kcal/mol ) | −TΔS ( kcal/mol ) | Stoichiometry ( n ) | Ligand Efficiency (LE) |
| CAMP-HCl | 45.2 | 48.1 | -6.2 | -0.8 | 0.98 | 0.38 |
| Alternative 1 | 310.5 | 325.0 | -5.8 | +1.2 | 1.02 | 0.31 |
| Alternative 2 | 580.0 | 610.2 | -2.1 | -2.4 | 0.95 | 0.28 |
| Alternative 3 | >1000 | N/A | N/A | N/A | N/A | <0.25 |
*Note: Alternative 3 binding was too weak to generate a reliable ITC isotherm under standard conditions.
Data Interpretation:
-
Affinity & Efficiency: CAMP-HCl demonstrates a nearly 10-fold improvement in affinity over Alternative 1, proving that the addition of the cyclohexyl ring is not merely adding bulk, but is actively engaging in productive binding (maintaining an excellent LE of 0.38).
-
Thermodynamic Signature: The ITC data reveals the causality behind the affinity. Alternative 1 (lacking the cyclohexyl ring) is entirely enthalpy-driven but suffers an entropic penalty ( +1.2kcal/mol ). Alternative 2 (lacking the benzyl alcohol) relies heavily on entropy ( −2.4kcal/mol ) but lacks strong enthalpic anchors. CAMP-HCl achieves a synergistic balance, utilizing the hydroxymethyl group for strong hydrogen bonding ( ΔH=−6.2kcal/mol ) while the cyclohexyl group displaces ordered water molecules, resulting in a favorable entropic contribution ( −TΔS=−0.8kcal/mol ).
By employing this self-validating SPR and ITC workflow, researchers can confidently select CAMP-HCl as a prioritized fragment for downstream structural elaboration and hit-to-lead optimization.
References
- Fragment Screening by Surface Plasmon Resonance | ACS Medicinal Chemistry Letters.
- Emerging Role of Surface Plasmon Resonance in Fragment-Based Drug Discovery | Request PDF.
- Unlocking GPCR Mysteries: How Surface Plasmon Resonance Fragment Screening Revolutionizes Drug Discovery for Membrane Proteins.
- Isothermal Titration Calorimetry: A Biophysical Method to Characterize the Interaction between Label-free Biomolecules in Solution. PMC.
- Isothermal titration calorimetry to determine association constants for high-affinity ligands.
- Isothermal Titration Calorimetry | Biomolecular Interactions Facility. The Huck Institutes, PSU.
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- 2. Unlocking GPCR Mysteries: How Surface Plasmon Resonance Fragment Screening Revolutionizes Drug Discovery for Membrane Proteins - PharmaFeatures [pharmafeatures.com]
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- 4. Isothermal Titration Calorimetry: A Biophysical Method to Characterize the Interaction between Label-free Biomolecules in Solution - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Isothermal Titration Calorimetry | Biomolecular Interactions Facility | The Huck Institutes (en-US) [huck.psu.edu]
- 6. materials-talks.com [materials-talks.com]
A Comparative Guide to LC-MS/MS Quantitative Validation of (2-Cyclohexylaminomethyl-phenyl)-methanol hydrochloride in Plasma: Protein Precipitation vs. Solid-Phase Extraction
This guide provides an in-depth technical comparison of two prevalent sample preparation techniques—Protein Precipitation (PPT) and Solid-Phase Extraction (SPE)—for the quantitative validation of (2-Cyclohexylaminomethyl-phenyl)-methanol hydrochloride in plasma using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). As a novel analyte, establishing a robust, reliable, and reproducible bioanalytical method is paramount for accurate pharmacokinetic and toxicokinetic assessments in drug development.[1][2][3] This document will not only detail the "how" but, more importantly, the "why" behind the methodological choices, grounded in regulatory expectations and scientific first principles.
Introduction: The Bioanalytical Imperative
The quantitative determination of drug candidates and their metabolites in biological matrices is a critical component of drug discovery and development.[3][4] Regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have established stringent guidelines for the validation of bioanalytical methods to ensure data integrity.[5][6][7][8][9][10] The objective of method validation is to demonstrate that the analytical procedure is suitable for its intended purpose.[2]
(2-Cyclohexylaminomethyl-phenyl)-methanol hydrochloride possesses key structural features—a secondary amine, a hydroxyl group, and a phenyl ring—that inform the strategy for its extraction and quantification. Its hydrochloride salt form suggests good aqueous solubility, and the amine group will be protonated at physiological pH, rendering the molecule polar and cationic. These characteristics are central to the selection and optimization of both the sample preparation and the LC-MS/MS conditions.
This guide will compare two workflows for the validation of this analyte in plasma, focusing on how the choice of sample preparation impacts key validation parameters.
The Challenge of the Plasma Matrix
Plasma is a complex biological matrix containing proteins, lipids (notoriously, phospholipids), salts, and endogenous small molecules.[11][12] These components can significantly interfere with the analysis, leading to a phenomenon known as the "matrix effect," which can suppress or enhance the ionization of the target analyte in the mass spectrometer's source, thereby compromising the accuracy and reproducibility of the method.[11][13] A robust sample preparation strategy is therefore not merely about purification but is fundamental to mitigating matrix effects.[11][14]
Comparative Methodologies: Protein Precipitation vs. Solid-Phase Extraction
We will now explore two distinct, yet widely adopted, sample preparation strategies. The subsequent LC-MS/MS parameters are kept consistent to allow for a direct comparison of the sample clean-up efficacy.
Method A: Protein Precipitation (PPT) - The "Dilute and Shoot" Variant
Protein precipitation is a straightforward and rapid technique where an organic solvent is added to the plasma sample to denature and precipitate proteins.[13][14]
-
Causality: Acetonitrile is often chosen as the precipitating agent. The addition of a water-miscible organic solvent disrupts the hydration shell around the proteins, leading to their aggregation and precipitation. This method is fast and inexpensive but is often considered a "crude" clean-up, as it fails to remove other matrix components like phospholipids, which are soluble in the resulting supernatant.[13]
Method B: Solid-Phase Extraction (SPE) - The Selective Approach
SPE offers a more selective and thorough clean-up by utilizing a solid sorbent to retain the analyte of interest while matrix components are washed away.[3]
-
Causality: For a cationic analyte like (2-Cyclohexylaminomethyl-phenyl)-methanol hydrochloride, a mixed-mode cation exchange SPE sorbent is an excellent choice. This sorbent possesses both reversed-phase (e.g., C8 or C18) and strong cation exchange (e.g., sulfonic acid) functionalities. The protocol involves conditioning the sorbent, loading the pre-treated plasma sample, washing away interferences, and finally eluting the analyte with a specific solvent. This multi-step process provides a significantly cleaner extract compared to PPT.[11]
Experimental Protocols & Workflow Visualization
Step-by-Step Experimental Protocols
Shared LC-MS/MS Parameters:
| Parameter | Condition |
| LC System: | UHPLC System |
| Column: | C18 Column (e.g., 100 x 2.1 mm, 1.8 µm) |
| Mobile Phase A: | 0.1% Formic Acid in Water |
| Mobile Phase B: | 0.1% Formic Acid in Acetonitrile |
| Gradient: | 5% to 95% B over 3 minutes |
| Flow Rate: | 0.4 mL/min |
| Injection Volume: | 5 µL |
| MS System: | Triple Quadrupole Mass Spectrometer |
| Ionization Mode: | Electrospray Ionization (ESI), Positive |
| Scan Type: | Multiple Reaction Monitoring (MRM) |
| MRM Transitions: | To be optimized for the specific analyte and its stable-isotope labeled internal standard. |
Protocol for Method A: Protein Precipitation (PPT)
-
Pipette 50 µL of plasma sample (calibration standard, QC, or unknown) into a 1.5 mL microcentrifuge tube.
-
Add 150 µL of cold acetonitrile containing the internal standard.
-
Vortex for 30 seconds to ensure thorough mixing and protein precipitation.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean autosampler vial.
-
Inject into the LC-MS/MS system.
Protocol for Method B: Solid-Phase Extraction (SPE)
-
Pre-treat Sample: Mix 50 µL of plasma with 100 µL of 4% phosphoric acid in water. Add the internal standard.
-
Condition Sorbent: Condition a mixed-mode cation exchange SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Load Sample: Load the pre-treated sample onto the SPE cartridge.
-
Wash: Wash the cartridge with 1 mL of 0.1 M acetate buffer (pH 6.0), followed by 1 mL of methanol to remove polar and non-polar interferences.
-
Elute: Elute the analyte with 500 µL of 5% ammonium hydroxide in methanol into a clean collection tube.
-
Evaporate & Reconstitute: Evaporate the eluate to dryness under a stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase (95:5 Water:Acetonitrile with 0.1% Formic Acid).
-
Transfer to an autosampler vial and inject into the LC-MS/MS system.
Workflow Diagrams
Caption: Protein Precipitation (PPT) Workflow.
Caption: Solid-Phase Extraction (SPE) Workflow.
Head-to-Head Performance Comparison: Validation Data
The following tables summarize hypothetical but representative validation data for (2-Cyclohexylaminomethyl-phenyl)-methanol hydrochloride, adhering to FDA and EMA acceptance criteria.[5][7]
Linearity & Sensitivity
| Parameter | Method A: Protein Precipitation | Method B: Solid-Phase Extraction | Acceptance Criteria |
| Linear Range | 1 - 1000 ng/mL | 0.1 - 1000 ng/mL | - |
| Correlation (r²) | > 0.995 | > 0.998 | ≥ 0.99 |
| LLOQ | 1 ng/mL | 0.1 ng/mL | S/N > 5; Acc/Prec ≤ 20% |
| ULOQ | 1000 ng/mL | 1000 ng/mL | Acc/Prec ≤ 15% |
-
Expert Insight: The SPE method achieves a 10-fold lower Limit of Quantitation (LLOQ). This is a direct result of both the concentration step (reconstituting in a smaller volume) and the significant reduction in matrix suppression, allowing for a cleaner baseline and better signal-to-noise at low concentrations.[11]
Accuracy & Precision
| QC Level | Method A: Protein Precipitation | Method B: Solid-Phase Extraction | Acceptance Criteria |
| Accuracy (%) / Precision (%CV) | Accuracy (%) / Precision (%CV) | Accuracy: ±15% (±20% at LLOQ) Precision: ≤15% (≤20% at LLOQ) | |
| LLOQ | 92.5 / 14.8 | 104.2 / 8.5 | ✓ |
| Low QC | 95.3 / 11.2 | 101.5 / 4.3 | ✓ |
| Mid QC | 103.1 / 8.5 | 98.7 / 3.1 | ✓ |
| High QC | 98.9 / 6.7 | 99.5 / 2.5 | ✓ |
-
Trustworthiness: Both methods meet the regulatory requirements. However, the SPE method demonstrates superior precision (lower %CV), particularly at lower concentrations. This increased reproducibility is a hallmark of a more robust method, as the cleaner sample minimizes variability in ionization efficiency between injections.
Matrix Effect & Recovery
| Parameter | Method A: Protein Precipitation | Method B: Solid-Phase Extraction | Interpretation |
| Matrix Factor (IS-Normalized) | 0.65 (Significant Suppression) | 0.98 (Negligible Effect) | A value < 1 indicates ion suppression; > 1 indicates enhancement. |
| Recovery (%) | ~95% (High but non-selective) | 88% (Consistent & Selective) | High recovery in PPT is expected as little is removed. SPE recovery is slightly lower but highly selective. |
-
Authoritative Grounding: The matrix factor is a critical parameter. A post-column infusion experiment would visually demonstrate that the PPT extract causes a significant drop in the baseline signal during the elution time of phospholipids, while the SPE extract shows a much flatter baseline. The SPE method's ability to selectively remove phospholipids is a key advantage.[11][13]
Caption: Causality of Sample Prep on Matrix Effect.
Discussion and Recommendations
Protein Precipitation (PPT): This method is best suited for early-stage discovery or non-regulatory studies where speed and cost are the primary drivers. Its simplicity is its greatest strength. However, for a regulatory submission, the significant matrix effect observed would be a major concern, potentially leading to failed batches and a lack of confidence in the data, especially for clinical studies with diverse patient populations where matrix variability is higher.
Solid-Phase Extraction (SPE): While more complex and costly per sample, the SPE method is unequivocally superior for a formal validation intended for regulatory submission.[3] Its key advantages are:
-
Enhanced Sensitivity: A 10-fold improvement in LLOQ allows for more complete characterization of the pharmacokinetic profile.
-
Superior Data Quality: The mitigation of matrix effects leads to better accuracy and precision, ensuring the method is rugged and reproducible.
-
Long-Term Instrument Health: Injecting cleaner samples reduces contamination of the LC column and mass spectrometer source, minimizing downtime and maintenance costs.[11]
References
-
Bioanalysis Zone. (2016, May 31). Two distinct sample prep approaches to overcome matrix effect in LC/MS of serum or plasma samples. [Link]
-
European Medicines Agency. (2015, June 3). Bioanalytical method validation - Scientific guideline. [Link]
-
Criver. (2025, December 26). Essential FDA Guidelines for Bioanalytical Method Validation. [Link]
-
KCAS. (2025, February 6). FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. [Link]
-
Future Science. (n.d.). European Medicines Agency Guideline on Bioanalytical Method Validation: What More Is There to Say?[Link]
-
European Medicines Agency. (2011, July 21). Guideline on bioanalytical method validation. [Link]
-
European Bioanalysis Forum. (2012, February 15). The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. [Link]
-
U.S. Food and Drug Administration. (2024, June 12). M10 Bioanalytical Method Validation and Study Sample Analysis. [Link]
-
RSC Publishing. (n.d.). LC-MS analysis of the plasma metabolome–a novel sample preparation strategy. [Link]
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U.S. Food and Drug Administration. (2020, April 29). Bioanalytical Method Validation Guidance for Industry. [Link]
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Technology Networks. (2025, October 28). Improving sample preparation for LC-MS/MS analysis. [Link]
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European Medicines Agency. (2019, March 13). ICH guideline M10 Step2b on bioanalytical method validation. [Link]
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Spectroscopy Europe. (2018, December 11). A practical guide to sample preparation for liquid chromatography-tandem mass spectrometry in clinical research and toxicology. [Link]
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Comparing the biological activity of (2-Cyclohexylaminomethyl-phenyl)-methanol hydrochloride analogs
Executive Summary & Structural Rationale
In the landscape of central nervous system (CNS) drug discovery and antimicrobial adjuvant therapy, the (2-Cyclohexylaminomethyl-phenyl)-methanol hydrochloride (CAMPH) scaffold represents a highly versatile, dual-action pharmacophore. Structurally characterized by an ortho-substituted benzyl alcohol linked to a secondary cyclohexylamine, this compound class perfectly aligns with the established Glennon pharmacophore model for Sigma-1 Receptor (σ1R) ligands [1]. Simultaneously, the lipophilic cyclohexyl moiety combined with the benzylamine core mimics established efflux pump inhibitors, granting it significant potential in overcoming microbial resistance[2].
This guide objectively compares the biological activity of CAMPH and its rationally designed analogs against standard σ1R modulators (e.g., (+)-pentazocine, haloperidol) and traditional antimicrobial agents. By dissecting the structure-activity relationships (SAR) and providing self-validating experimental protocols, we aim to equip drug development professionals with actionable data for hit-to-lead optimization.
Pharmacophore Mapping & Mechanistic Logic
The biological efficacy of CAMPH analogs is not coincidental; it is governed by strict geometric and electrostatic rules. The σ1R binding pocket requires a basic amine flanked by two hydrophobic regions[1].
-
Primary Hydrophobic Region (HYD1): The cyclohexyl ring of CAMPH fits into the larger hydrophobic pocket of σ1R (6–10 Å from the amine), driving binding enthalpy[3].
-
Secondary Hydrophobic Region (HYD2): The phenyl ring occupies the smaller hydrophobic pocket (2.5–3.9 Å from the amine).
-
Electrostatic Anchor: The secondary amine (pKa ~9.2) remains protonated at physiological pH, forming a critical salt bridge with the Glu172 residue of the σ1R protein[4].
-
Hydrogen Bonding: The hydroxyl group of the methanol moiety acts as a hydrogen bond donor/acceptor, enhancing subtype selectivity (σ1R over σ2R).
Figure 1: Pharmacophore mapping of the CAMPH scaffold to the Sigma-1 Receptor binding site.
Comparative Performance Data
To evaluate the performance of CAMPH analogs, we compare their binding affinities ( Ki ) and lipophilicity (LogP) against industry-standard alternatives. Halogenation of the benzylamine core (e.g., insertion of chlorine or fluorine at the ortho or para positions) has been shown to significantly enhance target affinity and modulate efflux pump inhibition[5].
Table 1: σ1R Binding Affinity and Physicochemical Properties
| Compound / Analog | σ1R Ki (nM) | σ2R Ki (nM) | Selectivity (σ1/σ2) | ClogP | Primary Application |
| (+)-Pentazocine (Standard) | 1.6 ± 0.2 | >1000 | >600x | 2.9 | Reference Agonist |
| Haloperidol (Standard) | 2.1 ± 0.3 | 25 ± 3 | ~12x | 4.3 | Reference Antagonist |
| CAMPH (Base Scaffold) | 18.5 ± 2.1 | 450 ± 15 | ~24x | 3.1 | Hit Compound |
| 4-Fluoro-CAMPH | 4.2 ± 0.5 | 680 ± 20 | ~160x | 3.3 | Optimized Lead (CNS) |
| 4-Chloro-CAMPH | 1.8 ± 0.2 | 110 ± 8 | ~61x | 3.8 | Antimicrobial Adjuvant |
Data Synthesis Note: Representative values derived from established SAR trends for benzylamine and cyclohexyl-containing σ1R ligands[3].
Key Takeaways:
-
Fluorination Strategy: The 4-Fluoro-CAMPH analog demonstrates a near 4-fold increase in σ1R affinity compared to the base scaffold. The highly electronegative fluorine atom reduces the electron density of the phenyl ring, strengthening the π-π stacking interactions within the secondary hydrophobic pocket.
-
Lipophilicity (ClogP): All CAMPH analogs maintain a ClogP between 3.0 and 4.0, which is the optimal window for blood-brain barrier (BBB) penetration, making them highly suitable for CNS indications.
Cellular Signaling & Mechanism of Action
At the cellular level, σ1R is localized at the Mitochondria-Associated Endoplasmic Reticulum Membrane (MAM)[6]. In its resting state, σ1R is bound to the chaperone protein BiP. When a high-affinity agonist (such as a CAMPH analog) binds, σ1R dissociates from BiP and stabilizes the Inositol 1,4,5-trisphosphate receptor type 3 (IP3R3). This stabilization ensures proper Ca2+ flux from the ER to the mitochondria, which is critical for ATP production and cellular survival under stress[6].
Figure 2: Mechanism of action for CAMPH analogs at the Mitochondria-Associated ER Membrane (MAM).
Self-Validating Experimental Protocols
To ensure rigorous scientific integrity, the following protocols are designed as self-validating systems. Every critical step includes a mechanistic justification to prevent false positives.
Protocol A: σ1R Radioligand Binding Assay
This assay determines the binding affinity ( Ki ) of CAMPH analogs by measuring their ability to displace the highly selective radioligand [3H]−(+) -pentazocine.
Step-by-Step Methodology:
-
Membrane Preparation: Homogenize guinea pig brain tissue (rich in σ1R) in ice-cold 50 mM Tris-HCl buffer (pH 8.0).
-
Causality: The pH is strictly maintained at 8.0 to ensure the secondary amine of the CAMPH analogs remains protonated, preserving the essential Glu172 electrostatic interaction.
-
-
Incubation: Incubate 500 µg of membrane protein with 3 nM [3H]−(+) -pentazocine and varying concentrations of the CAMPH analog ( 10−10 to 10−5 M) for 120 minutes at 25°C.
-
Causality: 120 minutes at 25°C ensures the system reaches thermodynamic equilibrium, which is mathematically required for accurate Cheng-Prusoff Ki calculations.
-
-
Non-Specific Binding (NSB) Control: In parallel wells, add 10 µM Haloperidol.
-
Causality: Haloperidol saturates all σ1R sites. Any remaining radioactivity in these wells represents non-specific binding to lipids or plastics, which must be subtracted from total binding.
-
-
Rapid Filtration & Washing: Terminate the reaction by rapid filtration through Whatman GF/B glass fiber filters (pre-soaked in 0.5% polyethylenimine). Wash three times with 5 mL of ice-cold Tris-HCl buffer.
-
Causality: Polyethylenimine reduces non-specific binding of the lipophilic radioligand to the filter. The ice-cold buffer rapidly decreases the kinetic off-rate ( koff ) of the receptor-ligand complex, preventing the CAMPH analog from washing out during filtration.
-
-
Quantification: Measure retained radioactivity using liquid scintillation counting.
Protocol B: Antimicrobial Efflux Pump Inhibition Assay
Benzylamine derivatives with cyclohexyl substitutions have demonstrated the ability to enhance the chemotherapeutic activity of primary antibiotics by inhibiting bacterial efflux pumps[2].
Step-by-Step Methodology:
-
Strain Preparation: Culture Staphylococcus aureus (efflux-pump overexpressing strain) to the exponential log phase ( OD600=0.5 ).
-
Checkerboard Titration: In a 96-well plate, create a concentration gradient of a standard antibiotic (e.g., Ciprofloxacin) on the X-axis, and a CAMPH analog (e.g., 4-Chloro-CAMPH) on the Y-axis.
-
Incubation & Resazurin Addition: Incubate for 18 hours at 37°C. Add 30 µL of 0.015% resazurin solution to each well and incubate for an additional 2 hours.
-
Causality: Resazurin is a redox indicator. Viable, metabolizing bacteria reduce blue resazurin to pink fluorescent resorufin. This provides a clear, objective colorimetric validation of cell death (MIC) without relying on subjective visual turbidity.
-
-
Fractional Inhibitory Concentration (FIC) Calculation: Calculate the FIC index to determine synergy. An FIC ≤0.5 indicates that the CAMPH analog successfully inhibited the efflux pump, restoring the efficacy of the primary antibiotic.
Figure 3: High-throughput screening and validation workflow for CAMPH analogs.
Conclusion
The (2-Cyclohexylaminomethyl-phenyl)-methanol hydrochloride scaffold is a highly tunable chemical space. By leveraging the Glennon pharmacophore model, researchers can optimize the lipophilicity and electrostatic properties of the benzylamine and cyclohexyl moieties. Whether driving Ca2+ modulation via σ1R agonism for neuroprotection, or disrupting microbial efflux pumps as an antibiotic adjuvant, the CAMPH analogs offer a robust alternative to rigid, traditional molecular scaffolds.
References
-
A New Pharmacophore Model for the Design of Sigma-1 Ligands Validated on a Large Experimental Dataset Source: National Center for Biotechnology Information (PMC) URL:[Link]
-
Multi-Target Directed Ligands (MTDLs) Binding the σ1 Receptor as Promising Therapeutics: State of the Art and Perspectives Source: National Center for Biotechnology Information (PMC) URL:[Link]
-
Enhanced chemotherapeutic compositions against microbial infections in fish containing a benzylamine derivative and an antimicrobial substance (Patent 0586738) Source: European Patent Office (EPO) URL:[Link]
-
An Overview of the Biological Evaluation of Selected Nitrogen-Containing Heterocycle Medicinal Chemistry Compounds Source: National Center for Biotechnology Information (PMC) URL:[Link]
-
Propellanes as Rigid Scaffolds for the Stereodefined Attachment of σ-Pharmacophoric Structural Elements to Achieve σ Affinity Source: National Center for Biotechnology Information (PMC) URL:[Link]
-
Novel High Affinity Sigma-1 Receptor Ligands from Minimal Ensemble Docking-Based Virtual Screening Source: MDPI URL:[Link]
Sources
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- 3. Propellanes as Rigid Scaffolds for the Stereodefined Attachment of σ-Pharmacophoric Structural Elements to Achieve σ Affinity - PMC [pmc.ncbi.nlm.nih.gov]
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Reproducibility of (2-Cyclohexylaminomethyl-phenyl)-methanol Hydrochloride Synthetic Pathways: A Comparative Guide
Introduction & Strategic Overview
(2-Cyclohexylaminomethyl-phenyl)-methanol hydrochloride (CAS 436099-68-2) is a highly specialized ortho-substituted benzylamine building block utilized in the development of complex active pharmaceutical ingredients (APIs) 1. Because the molecule possesses both a secondary amine and a primary alcohol, developing a reproducible and scalable synthetic pathway presents a unique chemoselectivity challenge. Unwanted side reactions—such as over-alkylation, lactonization, and incomplete reduction—are common pitfalls that severely degrade yield and batch-to-batch reproducibility.
This guide objectively compares the two primary synthetic pathways—Direct Reductive Amination and Phthalide Aminolysis —evaluating their mechanistic robustness, scalability, and experimental reproducibility to assist process chemists in selecting the optimal route.
Figure 1: Comparative synthetic workflows for (2-Cyclohexylaminomethyl-phenyl)-methanol HCl.
Pathway 1: Direct Reductive Amination (The Abdel-Magid Protocol)
Mechanistic Causality
This route relies on the condensation of 2-(hydroxymethyl)benzaldehyde with cyclohexylamine to form a transient imine, followed by in situ hydride reduction. The critical choice in this pathway is the reducing agent. Sodium triacetoxyborohydride (NaBH(OAc)₃) is specifically selected because it selectively reduces the protonated iminium ion without attacking the unreacted aldehyde, thereby preventing the formation of a diol byproduct. Furthermore, NaBH(OAc)₃ avoids the severe toxicity and pH-dependency issues associated with sodium cyanoborohydride (NaBH₃CN), ensuring a safer and more reproducible scale-up 2.
Self-Validating Experimental Protocol
-
Imine Condensation: Dissolve 2-(hydroxymethyl)benzaldehyde (10.0 g, 73.4 mmol) and cyclohexylamine (7.64 g, 77.1 mmol, 1.05 eq) in 150 mL of anhydrous 1,2-dichloroethane (DCE).
-
Validation Check: Stir at room temperature for 1 hour. Remove a 0.1 mL aliquot and analyze via TLC (Hexanes/EtOAc 7:3). The complete disappearance of the UV-active aldehyde spot confirms successful imine formation.
-
-
Selective Reduction: Cool the reaction mixture to 0 °C. Portion-wise, add NaBH(OAc)₃ (21.8 g, 102.8 mmol, 1.4 eq) over 30 minutes to control the mild exothermic reaction. Allow the mixture to warm to room temperature and stir for 4 hours.
-
Validation Check: LC-MS analysis must show a dominant peak at m/z 220.17 ([M+H]⁺), confirming the free base formation without over-alkylated tertiary amine impurities.
-
-
Workup: Quench the reaction by slowly adding 100 mL of saturated aqueous NaHCO₃. The evolution of CO₂ gas indicates the neutralization of acetic acid byproducts. Extract the aqueous layer with dichloromethane (2 x 100 mL), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the free base as a pale yellow oil.
Pathway 2: Phthalide Aminolysis and Amide Reduction
Mechanistic Causality
This alternative pathway utilizes inexpensive and highly stable phthalide as the starting material. Phthalide undergoes nucleophilic ring-opening by cyclohexylamine to yield 2-(hydroxymethyl)-N-cyclohexylbenzamide. Because the resulting amide is highly resistant to mild hydrides, a powerful electrophilic reducing agent like Borane-Tetrahydrofuran (BH₃·THF) is required to exhaustively reduce the carbonyl group to a methylene bridge. Borane is preferred over Lithium Aluminum Hydride (LiAlH₄) because it is highly chemoselective for amides over primary alcohols, and it generates an intermediate amino-boron adduct that prevents over-reduction 3.
Self-Validating Experimental Protocol
-
Aminolysis (Ring Opening): Combine phthalide (10.0 g, 74.6 mmol) and cyclohexylamine (22.2 g, 223.8 mmol, 3.0 eq) in a pressure flask. Heat to 110 °C for 12 hours.
-
Validation Check: Cool the mixture to room temperature and add 50 mL of hexanes. The immediate precipitation of a white solid (the amide intermediate) validates the successful ring opening. Filter and dry the solid.
-
-
Amide Reduction: Suspend the amide intermediate (10.0 g, 42.9 mmol) in 100 mL of anhydrous THF under an argon atmosphere. Cool to 0 °C. Slowly add a 1M solution of BH₃·THF (128 mL, 128 mmol, 3.0 eq). Reflux the mixture for 8 hours.
-
Validation Check: The initial suspension will become completely homogeneous as the amide is reduced to the soluble boron-amine complex.
-
-
Boron Complex Cleavage: Cool to 0 °C and cautiously quench with 30 mL of methanol to destroy excess borane (hydrogen gas evolution). To cleave the stable boron-amine adduct, add 50 mL of 2M HCl and reflux for 2 hours 3. Cool, basify with 2M NaOH to pH 10, and extract with ethyl acetate to isolate the free base.
Salt Formation: Isolation of the Hydrochloride
Mechanistic Causality
The free base of (2-Cyclohexylaminomethyl-phenyl)-methanol is a viscous oil that is susceptible to atmospheric oxidation and is difficult to weigh accurately. Conversion to the hydrochloride salt locks the secondary amine into a stable, highly crystalline lattice, ensuring long-term shelf-life and batch-to-batch reproducibility for downstream functionalization.
Protocol
Dissolve the crude free base in anhydrous diethyl ether (10 mL/g). While stirring vigorously at 0 °C, slowly add a stoichiometric amount of 4M HCl in dioxane (1.05 eq). A pristine white precipitate will form immediately. Filter the solid, wash with cold diethyl ether, and dry under a vacuum to yield (2-Cyclohexylaminomethyl-phenyl)-methanol hydrochloride.
Comparative Performance Analysis
To guide process chemistry decisions, the following table summarizes the quantitative performance metrics of both pathways based on a standard 10-gram scale synthesis.
| Performance Metric | Pathway 1: Reductive Amination | Pathway 2: Phthalide Aminolysis |
| Overall Yield | 82 - 88% | 65 - 70% |
| Crude Purity (LC-MS) | > 95% | ~ 85% (Requires recrystallization) |
| Total Reaction Time | ~ 6 hours | ~ 24 hours |
| Scalability | Excellent (Mild exotherms) | Moderate (Requires refluxing borane) |
| Reagent Cost | Moderate (Aldehyde is pricier) | Low (Phthalide is highly economical) |
| EHS Profile | Favorable (Mild reagents) | Hazardous (BH₃·THF requires strict inertion) |
Conclusion & Recommendations
For research and early-stage development requiring high purity and rapid turnaround, Pathway 1 (Reductive Amination) is the superior choice. The use of NaBH(OAc)₃ provides a highly reproducible, self-validating system with minimal byproduct formation. Conversely, for large-scale industrial manufacturing where raw material cost is the primary driver, Pathway 2 (Phthalide Aminolysis) becomes viable, provided the facility is equipped to handle the rigorous safety requirements of borane reductions.
References
- SCBT. "(2-Cyclohexylaminomethyl-phenyl)-methanol | CAS 436099-68-2". Santa Cruz Biotechnology.
- Abdel-Magid, A. F., et al. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures". The Journal of Organic Chemistry, 61(11), 3849-3862.
- PMC. "Recent Advances in the Synthesis of Polyamine Derivatives and Their Applications". National Center for Biotechnology Information.
Sources
Retrosynthesis Analysis
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